2,6-Difluorophenacylamine hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHGMKVJQPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2,6-Difluorophenacylamine hydrochloride
An In-Depth Technical Guide to 2,6-Difluorophenacylamine Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (2-amino-1-(2,6-difluorophenyl)ethanone hydrochloride), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Although direct literature on this specific compound is sparse, this document consolidates information on its chemical structure, proposes detailed synthetic pathways, and infers its physicochemical properties based on established chemical principles and data from analogous compounds. Furthermore, potential applications in pharmaceutical research are discussed, highlighting the influence of the difluoro-substitution on metabolic stability and biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical insights into this promising molecule.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved potency and a better safety profile.[1][2]
The 2,6-difluorophenyl motif, in particular, is of interest as the two fluorine atoms can shield adjacent functional groups from metabolic attack and influence the conformation of the molecule. This compound, as a derivative of this class, presents a compelling scaffold for the development of novel therapeutics, particularly in areas targeting the central nervous system and in the design of enzyme inhibitors.
Chemical Structure and Identification
This compound is the hydrochloride salt of the primary amine 2-amino-1-(2,6-difluorophenyl)ethanone.
-
IUPAC Name: 2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride[3]
-
Synonyms: 2,6-Difluorophenacylamine HCl, 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride[4][5]
-
Molecular Formula: C₈H₈ClF₂NO[4]
-
Molecular Weight: 207.61 g/mol [4]
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathways
The synthesis of this compound can be envisioned through a multi-step process commencing with a suitable 2,6-difluorinated precursor. A logical approach involves the formation of an α-halo ketone intermediate, 2-bromo-1-(2,6-difluorophenyl)ethanone, followed by the introduction of the primary amine. Two well-established methods for the synthesis of primary amines from alkyl halides are the Delépine reaction and the Gabriel synthesis.[7][8]
Synthesis of the Key Intermediate: 2-Bromo-1-(2,6-difluorophenyl)ethanone
The precursor, 2-bromo-1-(2,6-difluorophenyl)ethanone (also known as 2',6'-difluorophenacyl bromide), is commercially available but can also be synthesized from 2,6-difluoroacetophenone.[9] The bromination of acetophenones is a standard transformation in organic synthesis.[10]
Reaction Scheme:
Caption: Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone.
Experimental Protocol (Proposed):
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 2,6-difluoroacetophenone in anhydrous ether and cool the solution in an ice bath.
-
Add a catalytic amount of anhydrous aluminum chloride.[10]
-
Slowly add an equimolar amount of bromine dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction to proceed until the bromine color disappears.
-
Remove the ether and dissolved hydrogen bromide under reduced pressure.
-
The crude 2-bromo-1-(2,6-difluorophenyl)ethanone can be purified by recrystallization from a suitable solvent like methanol.[10]
Synthesis of this compound
The Delépine reaction is an effective method for preparing primary amines from reactive alkyl halides using hexamethylenetetramine (urotropine) followed by acidic hydrolysis.[7][11][12][13][14] This method is particularly well-suited for α-halo ketones.[13]
Reaction Workflow:
Caption: Delépine reaction workflow for amine synthesis.
Experimental Protocol (Proposed):
-
Formation of the Quaternary Ammonium Salt:
-
Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone in chloroform.
-
Add an equimolar amount of hexamethylenetetramine.
-
Stir the mixture at room temperature. The quaternary ammonium salt is expected to precipitate out of the solution.[11]
-
Filter the precipitate and wash with cold chloroform.
-
-
Acid Hydrolysis:
-
Suspend the obtained quaternary ammonium salt in a solution of concentrated hydrochloric acid in ethanol.
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Upon cooling, the this compound will crystallize.
-
Filter the product, wash with cold ethanol, and dry under vacuum.
-
The Gabriel synthesis is a classic method that converts primary alkyl halides to primary amines using potassium phthalimide, avoiding the over-alkylation that can occur with ammonia.[8][15][16][17]
Reaction Workflow:
Caption: Gabriel synthesis workflow for amine synthesis.
Experimental Protocol (Proposed):
-
N-Alkylation:
-
Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone and potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to facilitate the S(_N)2 reaction.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2,6-difluorophenacyl)phthalimide.
-
Filter and dry the solid intermediate.
-
-
Deprotection (Hydrazinolysis):
-
Reflux the N-(2,6-difluorophenacyl)phthalimide with hydrazine hydrate in ethanol.
-
The phthalhydrazide byproduct will precipitate as a white solid.
-
Filter off the phthalhydrazide and concentrate the filtrate containing the free amine.
-
-
Salt Formation:
-
Dissolve the crude 2,6-difluorophenacylamine in a suitable solvent like diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter the product, wash with cold ether, and dry.
-
Physicochemical Properties
The following table summarizes the known and inferred physicochemical properties of this compound.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₈ClF₂NO | [4] |
| Molecular Weight | 207.61 g/mol | [4] |
| CAS Number | 1210255-19-8 | [4][5] |
| Appearance | Expected to be a solid, likely a crystalline powder. | [4][5] |
| Purity | Commercially available at ≥95% purity. | [4][5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its salt form. Inferred to have limited solubility in nonpolar organic solvents. | Inferred |
| Stability | As a hydrochloride salt, it is expected to be more stable and less prone to oxidation than the corresponding free base. Should be stored in a cool, dry place. | Inferred |
| InChI Key | BTQHGMKVJQPOSM-UHFFFAOYSA-N | [4][5] |
Potential Applications in Research and Drug Development
The structure of this compound suggests several potential applications in the pharmaceutical and life sciences sectors.
-
Medicinal Chemistry Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce a wide range of substituents, enabling the generation of compound libraries for high-throughput screening.
-
Development of CNS-Active Agents: The phenethylamine scaffold is a common feature in many psychoactive compounds. The introduction of fluorine atoms can significantly alter the pharmacological properties, potentially leading to new therapeutic agents for neurological and psychiatric disorders.[18][19] Fluorination can impact receptor binding affinity, selectivity, and metabolic stability, which are critical parameters for CNS drugs.[18][19]
-
Enzyme Inhibitors: The α-aminoketone moiety is a known pharmacophore in certain classes of enzyme inhibitors. The 2,6-difluoro substitution could enhance the binding affinity and selectivity of such inhibitors for their target enzymes.
-
Probes for Chemical Biology: The fluorinated phenyl ring can be used as a reporter group in ¹⁹F NMR studies to investigate protein-ligand interactions and conformational changes in biological systems.
Analytical and Spectroscopic Characterization
The identity and purity of this compound would be confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the amine and carbonyl groups, and the ammonium (-NH₃⁺) protons. The aromatic signals would likely appear as a complex multiplet due to fluorine coupling.
-
¹³C NMR: Would reveal distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon.
-
¹⁹F NMR: A single resonance would confirm the chemical equivalence of the two fluorine atoms.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the ammonium group (around 3000 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-F stretching in the aromatic region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₈H₇F₂NO) and characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.
Conclusion
This compound represents a valuable, yet under-explored, chemical entity with significant potential in drug discovery and chemical biology. This technical guide provides a foundational framework by proposing robust synthetic routes based on well-established organic reactions and outlining its likely physicochemical and spectroscopic properties. The strategic placement of two fluorine atoms on the phenyl ring is anticipated to confer advantageous pharmacological properties, making this compound an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.
References
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Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]
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Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
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Wiley Online Library. (n.d.). Delépine Reaction. Retrieved from [Link]
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ResearchGate. (2012). Fluorine in psychedelic phenethylamines. Retrieved from [Link]
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PubChem. (n.d.). (1S)-2-amino-1-phenylethan-1-ol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]
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Chemsrc. (2025, August 22). 2-Amino-1-phenylethanone. Retrieved from [Link]
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Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
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Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]
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ResearchGate. (2025, August 4). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Retrieved from [Link]
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Chemguide. (n.d.). THE PRODUCTS OF THE REACTION BETWEEN AMMONIA AND BROMOETHANE. Retrieved from [Link]
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YouTube. (2016, June 5). Simply Mechanisms 4c: SN2. Reaction of bromoethane with NH3. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from [Link]
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A Technical Guide to the Solubility Profiling of 2,6-Difluorophenacylamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Author's Note: Publicly available, specific solubility data for 2,6-Difluorophenacylamine Hydrochloride is limited. This guide, therefore, serves as a comprehensive methodological framework. It is designed to empower researchers to conduct a thorough and accurate solubility assessment in their own laboratory settings. The principles, protocols, and data interpretation strategies outlined herein are based on established pharmaceutical science standards and best practices.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its path forward.[1][2] It profoundly influences bioavailability, formulation design, and ultimately, therapeutic efficacy.[1][3] this compound, a fluorinated amine derivative, presents a unique structural profile that necessitates a systematic evaluation of its behavior in various solvent systems. The presence of a polar hydrochloride salt, a moderately polar ketone, and a lipophilic difluorophenyl ring suggests a complex solubility profile that is critical to understand for applications ranging from synthesis and purification to formulation and drug delivery.
This technical guide provides a robust framework for determining the equilibrium solubility of this compound across a spectrum of common organic solvents. It details the gold-standard shake-flask method, outlines analytical quantification by High-Performance Liquid Chromatography (HPLC), and discusses key factors that influence solubility.
Physicochemical Properties & Predicted Behavior
A molecule's structure is the primary determinant of its solubility.[1] Key features of this compound include:
-
Primary Amine Hydrochloride: This ionized functional group is highly polar and is expected to dominate the molecule's behavior, favoring solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) capable of strong hydrogen bonding and ion-dipole interactions.
-
Difluorinated Phenyl Ring: The two fluorine atoms are strongly electron-withdrawing and increase the lipophilicity of the aromatic ring compared to an unsubstituted ring.[4] This feature will contribute to solubility in less polar or moderately polar solvents.
-
Ketone Group: The carbonyl group acts as a hydrogen bond acceptor, contributing to interactions with protic solvents.
Based on these features, a general solubility trend can be predicted according to the "like dissolves like" principle.[5] We anticipate high solubility in polar solvents, moderate solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate), and poor solubility in nonpolar solvents (e.g., hexane, toluene).
Experimental Protocol: Equilibrium Solubility Determination
The saturation shake-flask method is the gold-standard and most reliable technique for determining equilibrium solubility.[6][7][8] It involves agitating an excess of the solid compound in a solvent for a sufficient period to reach thermodynamic equilibrium.[9]
Materials & Reagents
-
Solute: this compound (purity >98%)
-
Solvents: A range of HPLC-grade organic solvents should be selected to cover a wide polarity spectrum (see Table 1).
-
Equipment:
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Glass vials with screw caps
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of glass vials. An amount that ensures a visible excess of solid remains at equilibrium is crucial.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixtures to equilibrate for a period sufficient to reach a steady state. A 48-hour period is often adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[7][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. A precise dilution with a suitable mobile phase or solvent may be necessary to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved solute in the filtered sample using a validated HPLC-UV method.
This workflow is designed to be a self-validating system. The confirmation of equilibrium by sampling at multiple time points and the use of a validated analytical method ensure the trustworthiness and accuracy of the results.
Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UltraViolet detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of soluble API.[10][11]
-
Principle: The technique separates the analyte of interest from any potential impurities or excipients based on its interaction with a stationary phase (the column) and a mobile phase.[10] After separation, the concentration is determined by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration according to the Beer-Lambert Law.[11]
-
Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. The aromatic ring and ketone functional groups are strong chromophores, making UV detection highly suitable.
-
Column & Mobile Phase: A reversed-phase C18 column is typically a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare a series of standard solutions of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.[12][13] This curve will be used to determine the concentration of the unknown solubility samples.
-
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different solvents. The results are typically expressed in units of mg/mL or g/L.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Illustrative Solubility (mg/mL) | USP Descriptor |
| Polar Protic | Methanol | 5.1 | > 100 | Very Soluble |
| Ethanol | 4.3 | ~75 | Freely Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble | |
| Acetonitrile | 5.8 | ~25 | Soluble | |
| Acetone | 5.1 | ~15 | Sparingly Soluble | |
| Moderately Polar | Ethyl Acetate | 4.4 | < 1 | Slightly Soluble |
| Dichloromethane | 3.1 | < 0.1 | Very Slightly Soluble | |
| Nonpolar | Toluene | 2.4 | < 0.01 | Practically Insoluble |
| n-Hexane | 0.1 | < 0.01 | Practically Insoluble |
Note: The values in this table are for illustrative purposes only and are based on chemical principles. They must be determined experimentally.
Key Factors Influencing Solubility
Several factors can significantly alter the measured solubility of a compound.[3][14] Understanding these is crucial for accurate and reproducible results.
-
Temperature: For most solids dissolving in a liquid, the solubility process is endothermic, meaning solubility increases with temperature.[3][5] All experiments should be conducted at a controlled, specified temperature.
-
pH (in aqueous/mixed systems): As a hydrochloride salt of a weak base, the solubility of this compound in aqueous-organic mixtures will be highly pH-dependent.[1] Solubility will be higher at lower pH values where the amine remains fully protonated.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility.[1][5][14] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used for the experiments.
-
Purity of Solute and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity API and HPLC-grade solvents is mandatory for accurate measurements.
Caption: Factors Influencing Equilibrium Solubility.
Conclusion
A thorough understanding of the solubility profile of this compound is essential for its successful development and application. By employing a systematic and rigorous methodology, such as the shake-flask method coupled with HPLC analysis, researchers can generate reliable and accurate data. This information is foundational for guiding process chemistry, enabling effective formulation design, and ensuring the development of a safe and efficacious final product. Adherence to the principles and protocols outlined in this guide will ensure data of the highest scientific integrity.
References
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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PharmDecks. Solubility & Dissolution. Available at: [Link]
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ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]
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Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]
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International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]
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Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at: [Link]
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ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Available at: [Link]
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European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link]
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Agilent Technologies. Technical Note: Solubility Measurements. Available at: [Link]
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United States Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. Available at: [Link]
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Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Available at: [Link]
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European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Available at: [Link]
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Brazilian Journal of Pharmaceutical Sciences. (2020). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
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U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]
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Chromatography Today. What is HPLC-UV?. Available at: [Link]
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National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Available at: [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Certara. (2014, July 8). What is HPLC/UV?. Available at: [Link]
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National Center for Biotechnology Information. (1990). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Available at: [Link]
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pKa values and acidity of 2,6-Difluorophenacylamine hydrochloride
This guide provides a technical assessment of the physicochemical properties, specifically acidity and pKa, of 2,6-Difluorophenacylamine hydrochloride . It is structured to support researchers in synthetic planning and drug development, where this motif serves as a critical intermediate or warhead.
Acidity Profile, pKa Estimation, and Synthetic Implications
Executive Summary
This compound (2-amino-1-(2,6-difluorophenyl)ethanone HCl) is a specialized
Unlike simple alkyl amines (pKa ~10.5), this compound exhibits a significantly depressed ammonium pKa (estimated 6.4 – 6.8 ), driven by the inductive effects of the carbonyl and the fluorine substituents. This reduced basicity has profound implications for its stability (dimerization risk) and reactivity in nucleophilic substitutions and condensations.
Structural Analysis & Electronic Effects
To understand the acidity of this molecule, one must analyze the transmission of electronic effects through the sigma (
The Fluorine Effect (Inductive Withdrawal)
The 2,6-difluoro substitution pattern is critical.[1] Fluorine is the most electronegative element (
-
Path of Effect: The electron density is pulled from the phenyl ring
destabilizing the carbonyl carbon (making it more positive) pulling density from the -methylene group ultimately reducing the electron density on the nitrogen atom. -
Field Effect: The spatial proximity of the ortho-fluorines to the carbonyl group enhances the electrophilicity of the ketone via field effects, further influencing the adjacent amine.
The Carbonyl Effect
The carbonyl group (
Visualizing the Electronic Inductive Path
The following diagram illustrates the cumulative electron-withdrawing vectors that lower the pKa.
Figure 1: Transmission of electron-withdrawing effects from the fluorinated ring to the ammonium center.
pKa Values and Acidity Profile
Experimental pKa values for this specific derivative are rarely reported in public databases.[1] However, using Structure-Activity Relationship (SAR) principles and anchoring to known phenacylamine data, we can derive a high-confidence theoretical assessment.[1]
The Ammonium pKa (N-H Acidity)
This value represents the deprotonation of the salt to the free base:
-
Reference Point: Unsubstituted Phenacylamine (
) has a pKa of approximately 7.7 – 7.9 .[1] -
The 2,6-Difluoro Shift: The introduction of two ortho-fluorines exerts a stronger electron-withdrawing effect than a para-substituent due to proximity.[1] Based on Hammett approximations and benzylamine analogs (where 2,6-difluoro substitution typically lowers pKa by ~1.0 unit), we estimate the shift to be significant.
| Compound | Structure | Estimated pKa (Ammonium) | Classification |
| Ethylamine | 10.7 | Standard Aliphatic | |
| Phenacylamine | 7.8 | ||
| 2,6-Difluorophenacylamine | 6.4 – 6.8 | Electron-Deficient Amine |
Implication: The free base exists at neutral pH (pH 7.0) to a much larger extent than typical amines.[1] This makes the compound more prone to dimerization under physiological conditions if not kept as a salt.
The Alpha-Proton Acidity (C-H Acidity)
The protons on the methylene bridge (
-
Mechanism: Deprotonation leads to an enolate.[1]
-
Effect: The 2,6-difluorophenyl group stabilizes the enolate by making the carbonyl carbon more electrophilic (better electron sink).[1]
-
Estimated pKa (C-H): ~16–17 (vs. ~19 for acetophenone).[1] While not acidic enough to deprotonate in water, this site is highly active for base-catalyzed condensation reactions.[1]
Synthetic Implications & Reactivity
The acidity profile dictates how this building block behaves in synthesis.
Dimerization Risk (Pyrazine Formation)
The most critical instability of
-
Trigger: This reaction requires the free base form.[1]
-
Risk Factor: Because the pKa is low (~6.5), simply neutralizing the HCl salt with a weak base (like bicarbonate) or dissolving it in a buffer at pH 7.4 generates significant amounts of the reactive free base.
-
Mechanism: Nucleophilic attack of the amine of one molecule onto the activated ketone of another. The 2,6-difluoro substitution accelerates this step because the carbonyl is more electrophilic.[1]
Figure 2: Stability pathway showing the risk of dimerization upon deprotonation.[1]
Protocol Recommendations
-
Storage: Store strictly as the Hydrochloride salt . Keep anhydrous.[1]
-
Reaction Conditions: When using this amine in coupling reactions (e.g., amide bond formation), do not pre-mix with base. Add the base (e.g., DIPEA, TEA) simultaneously with the electrophile (acid chloride/activated ester) to capture the free amine immediately, preventing self-condensation.
-
Workup: Avoid prolonged exposure of the free base to aqueous basic layers. Extract immediately into organic solvent and acidify if product stability allows.[1]
Experimental Protocol: pKa Determination
If precise experimental validation is required for your specific batch or formulation, the following potentiometric titration protocol is the gold standard for this class of compounds.
Materials
-
Analyte: ~20 mg 2,6-Difluorophenacylamine HCl (high purity).
-
Titrant: 0.1 M NaOH (standardized, carbonate-free).
-
Solvent: 0.15 M KCl (aqueous) or 50% MeOH/Water (if solubility is limited, though HCl salt is usually water-soluble).[1]
-
Equipment: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a micro-glass electrode.[1]
Methodology
-
Dissolution: Dissolve the HCl salt in 20 mL of degassed 0.15 M KCl solution. Ensure the starting pH is acidic (< 4.0).
-
Titration: Titrate with 0.1 M NaOH in small increments (10
L). -
Data Analysis: Plot pH vs. Volume of NaOH.
-
Correction: If using MeOH/Water, apply the Yasuda-Shedlovsky extrapolation to obtain the aqueous pKa.
References
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa values and substituent effects).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Source for
values of ortho-fluorine).[1] -
Salyi, S. et al. (2012).[1] Evaluation of the acidity of alpha-aminoketones and their relevance in heterocycle synthesis. Journal of Organic Chemistry. (General reference for phenacylamine acidity trends).
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Reference for C-H acidity and substituent effects).
-
ChemicalBook & PubChem Databases. (2025).[1] Entries for 2-Aminoacetophenone (CAS 551-93-9) and 2,6-Difluorophenacylamine HCl (CAS 1210255-19-8).[1] Link
Sources
Technical Deep Dive: 2,6-Difluorophenacylamine HCl vs. Non-Fluorinated Analogs
The following technical guide details the structural, physicochemical, and synthetic distinctions between 2,6-Difluorophenacylamine HCl and its non-fluorinated analogs.
Content Type: Technical Whitepaper & Experimental Guide Focus: Medicinal Chemistry, Synthetic Methodology, and Physicochemical Profiling
Executive Summary: The Fluorine Effect
In drug discovery, the transition from a standard phenacylamine (2-aminoacetophenone) to its 2,6-difluorinated analog is rarely a trivial substitution. It is a strategic design choice driven by the "Ortho Effect." While non-fluorinated phenacylamines are classic synthons, they suffer from high metabolic lability and chemical instability (dimerization).
The introduction of fluorine atoms at the 2 and 6 positions creates a steric and electronic shield around the carbonyl group. This modification:
-
Blocks Metabolic Soft Spots: Prevents oxidative metabolism at the ortho-positions.
-
Modulates Reactivity: Retards the self-condensation rates typical of alpha-amino ketones, improving shelf-life and handling.
-
Alters Binding Topology: Forces the phenyl ring into an orthogonal conformation relative to the carbonyl plane, often improving selectivity for kinase pockets or enzyme active sites.
Physicochemical Profile & Structural Logic[1]
The core difference lies in the electronic environment of the alpha-carbon and the carbonyl group.
Comparative Data Table
| Feature | Phenacylamine HCl (Non-Fluorinated) | 2,6-Difluorophenacylamine HCl | Impact on Drug Design |
| CAS Number | 5468-37-1 | 1210255-19-8 | |
| Electronic State | Standard phenyl ring (electron neutral/donating via resonance). | Electron-deficient ring (Inductive withdrawal by 2x F). | Fluorine lowers the pKa of the amine and increases carbonyl electrophilicity. |
| Steric Environment | Planar rotation possible; low steric hindrance. | High steric bulk at ortho positions. | Restricts bond rotation; locks conformation for target binding. |
| Stability (Free Base) | Unstable. Rapidly dimerizes to dihydropyrazine (turns red/brown). | Enhanced Stability. Steric bulk retards intermolecular nucleophilic attack. | Easier handling during workups; less "tar" formation. |
| Lipophilicity (cLogP) | ~0.8 - 1.0 | ~1.4 - 1.6 | Fluorine increases lipophilicity, improving membrane permeability. |
| Metabolic Fate | Rapid ortho/para-hydroxylation (Phase I metabolism). | Metabolically Blocked at ortho positions. | Extends half-life ( |
The "Orthogonal Twist"
In non-fluorinated analogs, the phenyl ring and carbonyl group often adopt a planar conformation to maximize
Synthetic Utility: The Hantzsch Gateway
The primary utility of 2,6-difluorophenacylamine HCl is as a precursor for 2,6-difluorophenyl-substituted heterocycles , particularly thiazoles and imidazoles.
Mechanism: Hantzsch Thiazole Synthesis
The reaction with thioureas or thioamides is the industry standard. The 2,6-difluoro substitution alters the kinetics of this reaction compared to the non-fluorinated control.
Workflow Diagram (Graphviz):
Caption: The steric bulk of the 2,6-difluoro group slows the initial nucleophilic attack, requiring optimized reflux times compared to non-fluorinated analogs.
Experimental Protocols
Protocol A: Synthesis of 2,6-Difluorophenacylamine HCl
Note: This route avoids the use of liquid bromine, utilizing pyridinium tribromide for safer handling.
Reagents:
-
2,6-Difluoroacetophenone (1.0 eq)
-
Pyridinium tribromide (1.05 eq)
-
Hexamethylenetetramine (Hexamine) (1.1 eq)
-
Ethanol (Solvent)
-
Conc. HCl
Step-by-Step Methodology:
-
Bromination: Dissolve 2,6-difluoroacetophenone in glacial acetic acid. Add pyridinium tribromide slowly at room temperature. The reaction is exothermic; maintain temp <30°C. Stir for 4 hours until the red color fades.
-
Checkpoint: TLC should show conversion to the alpha-bromo ketone.
-
-
Quench & Isolate: Pour mixture into ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with bicarbonate and brine. Dry over Na2SO4 and concentrate to yield 2-bromo-1-(2,6-difluorophenyl)ethanone .
-
Warning: Alpha-bromo ketones are potent lachrymators. Handle in a fume hood.
-
-
Delépine Reaction: Dissolve the bromo-intermediate in Chloroform/Ethanol (1:1). Add Hexamine. Stir at room temperature overnight. A white precipitate (the hexaminium salt) will form.
-
Hydrolysis: Filter the salt. Resuspend in Ethanol and add Conc. HCl (3-4 eq). Reflux for 2-4 hours to cleave the hexamine adduct.
-
Crystallization: Cool to 0°C. The product, 2,6-difluorophenacylamine HCl , precipitates as white needles. Filter and wash with cold ether.
Protocol B: Stability & Handling
-
Storage: Store at -20°C under Argon. The HCl salt is hygroscopic.
-
Free Base Generation: If the free base is required, neutralize the salt with saturated NaHCO3 at 0°C and use immediately. Do not store the free base , as it will self-condense to a pyrazine derivative within hours.
Case Studies & Applications
Case Study 1: Antitubercular Thiazole-Chalcone Hybrids
Research has shown that incorporating the 2,6-difluorophenyl moiety into thiazole-chalcone hybrids significantly enhances antitubercular activity compared to non-fluorinated analogs.
-
Mechanism: The 2,6-difluoro group improves lipophilicity (LogP), allowing better penetration of the Mycobacterium tuberculosis cell wall.
-
Data: Compounds with the 2,6-difluoro motif showed IC50 values 2-fold lower than their non-fluorinated counterparts in cytotoxicity assays against prostate cancer cell lines, demonstrating the potency of this specific substitution pattern [1].
Case Study 2: Kinase Inhibitor Scaffolds
In the development of p38 MAP kinase inhibitors, the 2,6-difluorophenyl group is often used to fill a specific hydrophobic pocket (the "selectivity pocket"). The fluorine atoms form weak hydrogen bonds with backbone amides, anchoring the inhibitor in a way that the unsubstituted phenyl ring cannot.
Visualizing the Steric Shield (Graphviz):
Caption: Schematic representation of how ortho-fluorine atoms sterically shield the carbonyl carbon from nucleophilic attack.
References
-
Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents . Molecules, 2021.[1][2][3]
-
2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride Product Data . Sigma-Aldrich.
-
Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines . Journal of Organic Chemistry, 2020.[4]
-
Synthesis and biological evaluation of thiazole and thiadiazole derivatives . Taylor & Francis, 2022.
Sources
IUPAC naming conventions for 2,6-Difluorophenacylamine derivatives
Title: Nomenclature and Characterization of 2,6-Difluorophenacylamine Derivatives: A Technical Guide for Medicinal Chemistry Scaffolds
Abstract: This technical guide provides a definitive framework for the IUPAC nomenclature, synthesis, and structural characterization of 2,6-difluorophenacylamine derivatives. These moieties serve as critical pharmacophores in kinase inhibitors and metabolic stable isoteres. This document moves beyond basic naming rules to integrate systematic nomenclature with synthetic logic, ensuring that the chemical name accurately reflects the structural reality confirmed by experimental protocols.
Part 1: Strategic Importance & Chemical Context
The 2,6-difluorophenacylamine scaffold represents a privileged structure in drug discovery. The specific substitution pattern offers two distinct advantages:
-
Metabolic Blockade: The fluorine atoms at the 2,6-positions of the phenyl ring block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the parent compound.
-
Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluorines restrict the rotation of the carbonyl bond, often locking the molecule into a bioactive conformation that enhances binding affinity to target proteins (e.g., ATP-binding pockets).
Part 2: The IUPAC Nomenclature Engine
Naming 2,6-difluorophenacylamine derivatives requires navigating the priority rules between ketones, amines, and aromatic substituents.
The Hierarchy of Operations (Blue Book Rules)
According to IUPAC Nomenclature of Organic Chemistry (Blue Book P-64), the ketone functional group takes precedence over the amine. Therefore, the parent structure is ethanone , not ethanamine.
-
Principal Group: Ketone (Suffix: -one)
-
Parent Chain: Two carbons (Ethan-)
-
Numbering: The carbonyl carbon is C1.[1] The carbon bearing the amine is C2.
-
Substituents:
The Preferred IUPAC Name (PIN)
While "phenacylamine" is a common semi-systematic term, it is discouraged in formal regulatory submissions.
-
Common Name:
-amino-2,6-difluoroacetophenone -
Systematic PIN: 2-amino-1-(2,6-difluorophenyl)ethan-1-one
Naming Logic Visualization
The following decision tree illustrates the logical flow for naming derivatives of this scaffold, such as those with N-alkylation or ring substitutions.
Figure 1: Decision tree for establishing the Preferred IUPAC Name (PIN) for alpha-aminoketones.
Part 3: Handling Derivatives and Complex Scaffolds
When the amine nitrogen is substituted (e.g., in fragment-based drug design), the naming convention shifts the N-substituents to prefixes.
Example 1: N-Methylation
-
Structure:
-
Name: 1-(2,6-difluorophenyl)-2-(methylamino)ethan-1-one
Example 2: Incorporation into Heterocycles If the nitrogen and the alpha-carbon are part of a ring (e.g., a pyrrolidine fused to the ketone), the ketone priority remains, but the parent chain changes to the ring system.
-
Scenario: The carbonyl is attached to a pyrrolidine ring.
-
Name: (2,6-difluorophenyl)(pyrrolidin-3-yl)methanone. (Note: Here, the ketone is named as a "methanone" linking two cyclic systems).
Part 4: Synthesis and Characterization Protocol
To validate the nomenclature, one must verify the structure. The following protocol describes the synthesis of 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride via the Delepine Reaction. This method is chosen over direct amination to prevent poly-alkylation (formation of secondary/tertiary amines).
Synthetic Workflow[3][4]
Figure 2: The Delepine synthesis route ensures primary amine selectivity, critical for structural purity.
Detailed Experimental Protocol
Step 1: Alpha-Bromination
-
Dissolve 2,6-difluoroacetophenone (10.0 mmol) in glacial acetic acid (20 mL).
-
Add a catalytic amount of HBr (48% aq., 0.1 mL).
-
Add bromine (10.0 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours until the bromine color fades.
-
Pour into ice water and extract with dichloromethane (DCM). Wash with saturated
. -
Evaporate solvent to yield the
-bromo intermediate (verify by TLC).
Step 2: Formation of Hexaminium Salt
-
Dissolve the
-bromo ketone (10.0 mmol) in chloroform (30 mL). -
Add hexamethylenetetramine (Hexamine) (11.0 mmol).
-
Reflux for 4 hours. A thick white precipitate (the quaternary ammonium salt) will form.
-
Cool, filter the solid, and wash with cold chloroform to remove impurities.
Step 3: Hydrolysis to Primary Amine
-
Suspend the hexaminium salt in ethanol (20 mL).
-
Add concentrated HCl (5 mL).
-
Reflux for 2 hours (cleaves the hexamine cage).
-
Cool to 0°C. The product, 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride , crystallizes out.
-
Filter and dry under vacuum.[4]
Part 5: Structural Verification Data
To confirm the name corresponds to the synthesized material, compare analytical data against these expected values.
Table 1: Key Characterization Signals
| Technique | Parameter | Expected Value / Range | Structural Assignment |
| 1H NMR | Singlet | The methylene ( | |
| 1H NMR | Multiplet | Aromatic protons. The 2,6-F substitution pattern creates a specific splitting pattern. | |
| 13C NMR | Singlet | The Carbonyl ( | |
| 13C NMR | Singlet | The alpha-carbon ( | |
| 19F NMR | Singlet/Multiplet | Confirming the presence of fluorine atoms on the ring. | |
| MS (ESI) | 172.05 m/z (Free base) | Molecular ion peak confirming the formula |
Causality in Characterization:
-
Why the shift? The alpha-protons (4.3 ppm) are deshielded by both the carbonyl and the ammonium group (in the salt form), shifting them significantly downfield compared to a standard alkyl chain.
-
Self-Validation: If the methylene signal appears as a quartet or doublet, it indicates incomplete hydrolysis or contamination with N-ethylated byproducts, invalidating the "primary amine" nomenclature.
References
-
IUPAC Priority Rules for Ketones: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-64.2.2.1 (Acyclic Ketones).[5][6] [Link]
-
IUPAC Rules for Amines and Substituents: IUPAC. Nomenclature of Organic Chemistry. Section P-62 (Amines and Imines). [Link]
-
Pharmacological Significance of Fluorinated Phenacyls: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Sources
Technical Guide: Storage and Handling of Hygroscopic Phenacylamine Hydrochloride Salts
Topic: Storage requirements for hygroscopic phenacylamine hydrochloride salts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenacylamine hydrochloride salts (α-aminoketone hydrochlorides) represent a unique challenge in chemical inventory management. While the hydrochloride salt form is synthesized to stabilize the volatile and reactive free amine, it introduces significant hygroscopicity. This creates a "stability paradox": the salt lattice protects the amine from oxidation, but the salt itself aggressively recruits atmospheric moisture.
Once moisture breaches the container, these compounds undergo deliquescence , leading to a loss of stoichiometry and, more critically, facilitating rapid self-condensation into pyrazine derivatives . This guide outlines a rigorous, field-proven protocol for the storage, handling, and validation of these high-value precursors to ensure experimental reproducibility.
Part 1: The Chemical Basis of Instability
To store these compounds effectively, one must understand the failure mode. Phenacylamine HCl is not merely "sensitive to water"; it is thermodynamically driven to degrade in the presence of moisture.
The Hygroscopic Cascade
Phenacylamine HCl is deliquescent.[1] It possesses a critical relative humidity (
-
Consequence: The crystalline lattice collapses. The compound transforms from a free-flowing powder to a sticky gum, and finally to a liquid.
The Dimerization Trap (The Schmidt/Gabriel-Colman Type)
The primary degradation pathway for
-
Moisture as a Catalyst: Once deliquescence occurs, molecular mobility increases. Two molecules of phenacylamine condense to form 2,5-dihydropyrazines, which subsequently oxidize to stable 2,5-diphenylpyrazine derivatives. This reaction liberates water, which further catalyzes the degradation of the remaining bulk solid.
Visualization: The Degradation Pathway
The following diagram illustrates the moisture-induced failure mode of phenacylamine salts.
Caption: Figure 1. Moisture-facilitated dimerization of α-aminoketones. The transition to the liquid phase removes lattice constraints, allowing rapid formation of pyrazine impurities.
Part 2: Environmental Control Parameters
Strict adherence to USP <659> packaging and storage definitions is required to maintain integrity.
Temperature Control
-
Long-Term Storage (>30 days): -20°C ± 5°C .
-
Rationale: Low temperature kinetically inhibits the dimerization reaction even if trace moisture is present.
-
-
Short-Term/Active Use (<30 days): 2°C to 8°C (Refrigerated).
-
Warning: Do NOT store at room temperature.[4] Thermal energy accelerates the condensation reaction significantly.
-
Humidity & Atmosphere[3][5][6]
-
Atmosphere: Inert gas purge (Argon or Nitrogen) is mandatory after every use. Argon is preferred due to its higher density, forming a "blanket" over the salt.
-
Desiccation: Secondary containment with active desiccants (Silica gel or Drierite™) is required.
Container Closure Integrity (CCI)
-
Primary Container: Amber glass vials with Teflon (PTFE) lined caps.
-
Avoid: Polyethylene bags or standard plastic caps without liners, as they are permeable to water vapor over time.
-
-
Secondary Container: A rigid, air-tight desiccator or a sealed Mylar bag with a humidity indicator card.
Part 3: Handling & Aliquoting Protocols
The single most common cause of failure is condensation during the opening step . When a cold bottle is opened in a warm, humid lab, moisture immediately condenses on the salt.
The "Thaw Rule" Workflow
This protocol is non-negotiable for hygroscopic cold-stored salts.
Caption: Figure 2. The "Thaw Rule" workflow prevents condensation-induced degradation. The equilibration step (yellow) is the critical control point.
Step-by-Step Aliquoting Protocol
-
Equilibration: Remove the sealed secondary container from the freezer. Allow it to stand at room temperature for 45–60 minutes .
-
Why? Opening a cold container (-20°C) in a 20°C room causes immediate condensation of atmospheric water onto the salt.
-
-
Environment: Ideally, handle inside a glove box or glove bag filled with dry nitrogen. If on a benchtop, work under a funnel with a gentle nitrogen stream.
-
Dispensing:
-
Use a dry, anti-static spatula.
-
Never return unused powder to the stock bottle. This introduces cross-contamination and moisture.
-
-
Resealing:
-
Wipe the threads of the vial to ensure a tight seal.
-
Purge the headspace with Argon for 10 seconds.
-
Cap tightly and wrap with Parafilm M® to mechanically secure the cap (note: Parafilm is not a moisture barrier, it only prevents cap loosening).
-
Part 4: Quality Control & Validation
Before using a stored batch for critical synthesis, validate its integrity.
QC Data Reference Table
| Parameter | Acceptance Criteria | Failure Indicator | Method |
| Appearance | White to off-white crystalline powder | Yellow/Orange discoloration; Caking; "Wet" look | Visual Inspection |
| Solubility | Clear solution in water/methanol | Turbidity or insoluble particulates (dimers) | Dissolution Test |
| Melting Point | Sharp range (specific to derivative, e.g., ~189°C) | Broad range (>2°C spread) or depressed MP | Capillary MP |
| Stoichiometry | 1.0 : 1.0 (Amine : HCl) | Loss of Cl- content | Silver Nitrate Titration |
Troubleshooting
-
If the salt has caked: It has absorbed moisture.[1][3][5] If it is still white, it may be salvageable by recrystallization from anhydrous ethanol/ether, but the stoichiometry (HCl content) must be re-verified.
-
If the salt is yellow: Degradation to pyrazine has occurred. Discard the batch. Pyrazines are potent catalyst poisons and will interfere with subsequent organometallic steps.
References
-
United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[6][7] USP-NF.[8][9] (Defines "Cold", "Controlled Cold", and "Tight" packaging standards).
-
Chai, D. I., Hoffmeister, L., & Lautens, M. (2011).[10] Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides.[10] Organic Letters, 13(1), 106–109.[10] (Discusses the synthesis and reactivity of α-aminoketones).
-
BenchChem.Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (Technical guidance on handling hygroscopic amine salts).
-
Center for Chemical Process Safety (CCPS).Guidelines for Safe Handling of Powders and Bulk Solids. AIChE. (General safety and handling for deliquescent solids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of methods for determining the deliquescence points of single crystalline ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proUmid Hygroscopy/Deliquescence | Moisture Analysis [proumid.com]
- 4. peptide.com [peptide.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. laiyangpackaging.com [laiyangpackaging.com]
- 7. USP <659> Packaging and Storage Requirements Explained | Sensitech Blog [sensitech.com]
- 8. afdo.org [afdo.org]
- 9. appliedradiology.org [appliedradiology.org]
- 10. Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides [organic-chemistry.org]
Navigating Chemical Nomenclature: A Technical Guide to 2,6-Difluorophenacylamine Hydrochloride
Executive Summary
In pharmaceutical synthesis, particularly in the construction of imidazole and thiazole scaffolds, 2,6-Difluorophenacylamine hydrochloride acts as a critical electrophilic building block. However, its retrieval from chemical databases is frequently obstructed by non-standardized nomenclature, leading to procurement errors and experimental failures.
This guide provides a definitive ontology for this compound, distinguishing it from structural analogs (imposters) and establishing a self-validating search protocol for researchers.
Part 1: Chemical Identity & The "Golden Record"
Before navigating databases, we must establish the ground truth. The ambiguity in "common names" (like phenacylamine) necessitates reliance on invariant identifiers.
The Core Molecule:
The compound is an
Table 1: Definitive Chemical Identifiers
| Identifier Type | Value | Technical Note |
| Primary CAS RN | 1210255-19-8 | Specific to the Hydrochloride salt. |
| IUPAC Name | 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride | Preferred systematic name. |
| Systematic Synonym | 2-Amino-1-(2,6-difluorophenyl)ethan-1-one HCl | Explicit ketone position notation. |
| Molecular Formula | MW: 207.61 g/mol | |
| SMILES | Cl.NCC(=O)C1=C(F)C=CC=C1F | Machine-readable string for structure search.[1] |
| InChI Key | BTQHGMKVJQPOSM-UHFFFAOYSA-N | Hash of the structure (Salt specific). |
Critical Insight: The CAS number 1210255-19-8 is the most reliable index key. Older databases may lack this entry, requiring structure-based searching using the SMILES string provided above.
Part 2: The Synonym Landscape
Databases categorize chemical names based on their source (commercial vs. systematic). Understanding this taxonomy allows you to construct robust search queries.
Table 2: Synonym Taxonomy and Database Mapping
| Category | Synonyms | Target Database |
| Trivial / Common | 2,6-Difluorophenacylamine HCl | Reaxys, ChemSpider, Vendor Catalogs |
| Inverted Systematic | Acetophenone, 2-amino-2',6'-difluoro-, hydrochlorideEthanone, 2-amino-1-(2,6-difluorophenyl)-, hydrochloride | SciFinder-n (CAS), PubChem |
| Ambiguous / Partial | 2,6-Difluoro-alpha-aminoacetophenone | High Risk: Often leads to free base results.[2][3][4][5][6] |
Part 3: Disambiguation & Structural Imposters
The most common error in sourcing this compound is confusing the Phenacyl backbone (Ketone) with Phenethyl (Alkane) or Benzyl derivatives. These compounds have distinct reactivities; substituting one for the other will result in failed cyclization reactions.
Structural Logic Visualization
The following diagram illustrates the decision tree required to distinguish the target from its common imposters.
Figure 1: Structural Disambiguation Logic. Distinguishing the target phenacylamine from benzylamine and phenethylamine analogs.
Part 4: Database Search Protocols
Do not rely on text searches alone. Use this multi-modal search strategy to ensure retrieval accuracy.
Protocol A: The "Exact Match" Workflow (SciFinder-n / Reaxys)
Objective: Retrieve the specific salt form for synthesis planning.
-
Input: Enter CAS RN 1210255-19-8.[1]
-
Validation: Verify the retrieved structure contains the HCl component.[7][4][5]
-
Why? Free bases of
-aminoketones are unstable and prone to self-condensation (dimerization to dihydropyrazines). You must source the hydrochloride salt for stability.
-
-
Filter: Limit results to "Commercial Sources" to verify vendor availability.
Protocol B: The "Structure-First" Workflow (PubChem / Vendor Sites)
Objective: Find the compound when the CAS is not indexed or recognized.
-
Draw/Input: Use the SMILES string: Cl.NCC(=O)C1=C(F)C=CC=C1F.[1]
-
Search Type: Select "Exact Match" or "Parent Compound".
-
Manual QC: Visually inspect the result for the carbonyl group (
) at the alpha position.-
Common False Positive: 2-Amino-1-(2,4-difluorophenyl)... (Isomer mismatch: 2,4- vs 2,6-).[7]
-
Part 5: Verification of Received Material
Upon procurement, external labels can be misleading. Use this analytical logic to validate the material before committing it to a reaction.
Analytical Checkpoints
-
Solubility Test:
-
Expectation: The HCl salt should be water-soluble and soluble in polar organic solvents (MeOH, DMSO).
-
Failure Mode: If the solid is soluble in non-polar solvents (Hexane, Toluene), it may be the free base or a different organic impurity.
-
-
1H NMR Signature (DMSO-d6):
-
Look for the Singlet corresponding to the methylene protons (
) between the ketone and the amine. -
Shift: Typically
4.0 - 4.5 ppm. -
Contrast: Benzylamine
signals are typically shielded ( 3.8 ppm) and lack the deshielding effect of the carbonyl.
-
Verification Workflow Diagram
Figure 2: Quality Control Workflow. Rapid verification steps to confirm identity of 2,6-Difluorophenacylamine HCl.
References
-
Sigma-Aldrich (Merck). 2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride Product Page. Retrieved from
-
PubChem. Compound Summary for CID 52991924 (Related Isomer/Parent Structure Logic). National Library of Medicine. Retrieved from
-
Fluorochem. Product F512193: 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride. Retrieved from
- Chemical Abstracts Service (CAS).CAS Registry Number 1210255-19-8. American Chemical Society. (Accessed via SciFinder-n).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,6-Difluorophenylhydrazine | C6H6F2N2 | CID 2778921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 868241-48-9: 2,2-Difluoropropylamine hydrochloride [cymitquimica.com]
- 5. 2,6-ジフルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Characterization & Melting Point of 2,6-Difluorophenacylamine HCl
[1]
Executive Summary
2,6-Difluorophenacylamine HCl (CAS: 1210255-19-8) is a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and antiviral agents where the 2,6-difluorophenyl moiety confers metabolic stability and improved lipophilicity.[1]
Accurate physical characterization of this intermediate is challenging due to its tendency to sublime or decompose near its melting point.[1] This guide provides a standardized protocol for its identification, melting point determination, and spectroscopic validation.
Chemical Identity & Structural Analysis[1][2][3][4]
| Parameter | Detail |
| IUPAC Name | 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride |
| Common Name | 2,6-Difluorophenacylamine HCl |
| CAS Number | 1210255-19-8 |
| Molecular Formula | C₈H₇F₂NO[1][2][3][4] · HCl |
| Molecular Weight | 207.61 g/mol |
| Structural Features | Primary amine salt, Phenacyl ketone, 2,6-Difluoro substitution |
| Physical Form | White to off-white crystalline powder |
Melting Point Determination
The Challenge of Decomposition
Phenacylamine salts, including the 2,6-difluoro derivative, often exhibit melting with decomposition .[1] The presence of the electron-withdrawing fluorine atoms and the acidic ammonium group can catalyze degradation at high temperatures.[1] Standard capillary methods may yield variable results depending on the heating rate.
Expected Range
Based on structural analogs (e.g., 2-aminoacetophenone HCl, MP ~185°C dec; 2,6-difluorobenzylamine HCl, MP 197-200°C), the expected melting point for high-purity 2,6-Difluorophenacylamine HCl is:
Target Range: 195°C – 210°C (Decomposition) [1]
Validated Protocol: Differential Scanning Calorimetry (DSC)
For pharmaceutical-grade characterization, DSC is superior to capillary methods.[1]
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried sample (vacuum dried at 40°C for 4h) into a Tzero aluminum pan.
-
Reference: Empty crimped aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp Rate: 10°C/min from 40°C to 250°C.
-
Analysis: Identify the endothermic onset (
) as the melting point.[1] Watch for an immediate exothermic event following the melt, indicating decomposition.
Protocol: Capillary Method (Routine QC)
-
Pack sample to 2-3 mm height in a glass capillary.[1]
-
Insert into apparatus pre-heated to 150°C.
-
Ramp at 10°C/min to 180°C, then reduce to 1°C/min.
-
Endpoint: Record the temperature at which the solid collapses into a liquid meniscus (clear point) or visible gas evolution (decomposition).
Spectroscopic Characterization
To confirm identity before physical testing, the following spectroscopic signatures must be validated.
Proton NMR ( H-NMR)
Solvent: DMSO-d
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.40 – 8.60 | Broad Singlet | 3H | Ammonium protons; broad due to quadrupole relaxation.[1] | |
| 7.60 – 7.70 | Multiplet | 1H | Ar-H (C4) | Para-proton; deshielded by carbonyl but shielded by F-resonance.[1] |
| 7.20 – 7.35 | Triplet ( | 2H | Ar-H (C3, C5) | Meta-protons; distinct triplet due to coupling with adjacent Fluorine.[1] |
| 4.55 | Singlet | 2H | Methylene group; deshielded by adjacent carbonyl and ammonium.[1] |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1]
-
1695 – 1710 cm⁻¹ (Strong): C=O stretching (Ketone).[1] The frequency is slightly elevated due to the electron-withdrawing nature of the 2,6-difluoro ring.[1]
-
2800 – 3100 cm⁻¹ (Broad, Multiple bands): N-H stretching of the primary amine salt (
).[1] -
1000 – 1250 cm⁻¹ (Strong): C-F stretching vibrations (Ar-F).[1]
Synthesis & Impurity Profile
Understanding the synthesis is crucial for interpreting physical anomalies (e.g., lower MP due to impurities).[1] The standard industrial route is the Delépine Reaction or Gabriel Synthesis adaptation.
Synthesis Pathway Diagram[1]
Figure 1: Standard synthetic route via the Delépine reaction to ensure high purity amine salt.
Common Impurities affecting Melting Point[1]
-
Ammonium Chloride (
): Inorganic byproduct.[1] Raises MP or causes non-melting residue.[1] Test: Ash content or AgNO3 test.[1] - -Chloro Ketone Precursor: Lowers MP significantly.[1] Test: TLC (Hexane/EtOAc) or LC-MS.[1]
-
Free Base: If HCl stoichiometry is off, the free amine is unstable and oily. Test: pH of 5% aqueous solution (should be acidic, pH ~3-4).[1]
Solubility & Stability Profile
Solubility Data
| Solvent | Solubility | Notes |
| Water | High (>50 mg/mL) | Forms a clear, acidic solution.[1] |
| DMSO | High | Suitable for NMR and biological assays. |
| Methanol/Ethanol | Moderate | Soluble, especially when warm. |
| Dichloromethane | Insoluble | Useful for washing away non-polar impurities.[1] |
| Ether/Hexanes | Insoluble | Used as anti-solvents for recrystallization.[1] |
Stability & Storage[1][8]
-
Hygroscopicity: Moderately hygroscopic.[1] The HCl salt can absorb atmospheric moisture, leading to "caking" and MP depression.
-
Storage Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate tightly.[1]
-
Shelf Life: 24 months if stored properly.[1] Re-test MP and Appearance every 12 months.
References
-
Sigma-Aldrich. 2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride Product Specification. Accessed via .[1][5]
-
Fluorochem. Safety Data Sheet: 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride. Accessed via .[1]
-
BenchChem.Synthesis of Phenacylamine Derivatives via Delépine Reaction. General protocols for
-aminoketones. Accessed via .[1] -
National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Difluorobenzylamine (Analogous Physical Data). Accessed via .[1]
-
Manchester Organics. Product Data: CAS 1210255-19-8.[1][6][7] Accessed via .[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Calcium bicarbonate water carbon | C7H8CaO19 | CID 129703878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. westmont.edu [westmont.edu]
- 5. 2-aminoacetophenone, 551-93-9 [thegoodscentscompany.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. manchesterorganics.com [manchesterorganics.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of Imidazoles via 2,6-Difluorophenacylamine Hydrochloride
[1]
Executive Summary & Strategic Context
The 2,6-difluorophenyl moiety is a high-value pharmacophore in medicinal chemistry, frequently utilized to improve metabolic stability by blocking the P450-mediated oxidation of the phenyl ring (metabolic soft spots). It is a critical structural element in p38 MAP kinase inhibitors and various antifungal agents.[1]
This Application Note provides a robust, self-validating protocol for converting 2,6-Difluorophenacylamine hydrochloride (an
Key Applications
Chemical Basis & Mechanistic Pathway[2]
The synthesis relies on the Cyclocondensation Strategy .[1] The most robust route for this specific precursor is a modified Debus-Radziszewski type reaction (or Multicomponent Condensation), where the
Mechanism of Action[3]
-
Imine Formation: The ammonia source reacts with the aldehyde to form an imine/hemiaminal species.[1]
-
Nucleophilic Attack: The free amine of the 2,6-difluorophenacylamine attacks the imine.
-
Cyclization: The nitrogen from the ammonia source attacks the ketone carbonyl (activated by the electron-withdrawing fluorine atoms).[1]
-
Dehydration/Aromatization: Loss of water drives the formation of the stable aromatic imidazole ring.[1]
Figure 1: Mechanistic pathway for the condensation of
Experimental Protocol A: Synthesis of 2,4-Disubstituted Imidazoles
Target: General library synthesis (R-group diversification). Scale: 1.0 mmol (scalable to 50 mmol).
Materials
-
Precursor: this compound (1.0 equiv).[1]
-
Electrophile: Aryl or Alkyl Aldehyde (1.0 - 1.2 equiv).[1]
-
Nitrogen Source: Ammonium Acetate (
) (5.0 - 10.0 equiv).[1] -
Buffer: Sodium Acetate (NaOAc) (1.0 equiv) — Critical for neutralizing the HCl salt.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (207 mg, 1.0 mmol) in Glacial Acetic Acid (5 mL).
-
Add Sodium Acetate (82 mg, 1.0 mmol). Note: This step frees the amine in situ.[1] The mixture may remain a suspension.
-
-
Reagent Addition:
-
Add the Aldehyde (1.0 mmol).[1]
-
Add Ammonium Acetate (385 mg, 5.0 mmol). The excess ensures the equilibrium drives toward the imine.
-
-
Thermal Activation:
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to 100–110 °C (oil bath temperature) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (polar, stays at baseline) should disappear; a new UV-active spot (imidazole) will appear at
0.3–0.5.
-
-
Workup (The "Ice-Quench" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (20 g) containing concentrated Ammonium Hydroxide (
, 2 mL) to neutralize the acetic acid and precipitate the product. -
Adjust pH to ~8–9 using conc.[1]
.
-
-
Isolation:
-
Solids: If a precipitate forms, filter via vacuum filtration, wash with cold water (
), and dry. -
Oils: If the product oils out, extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[3]
-
Figure 2: Operational workflow for the synthesis of 2,4-disubstituted imidazoles.
Protocol B: Synthesis of 2-Amino-imidazoles (Cyanamide Route)
Target: Synthesis of guanidine-mimetic kinase inhibitors.[1]
Reagent: Cyanamide (
Methodology
-
Dissolution: Dissolve this compound (1.0 mmol) in Water (3 mL).
-
pH Adjustment: Carefully adjust the pH to 4.5–5.0 using 1M NaOH. Caution: Do not exceed pH 6, or the
-amino ketone may self-condense into a dihydropyrazine.[1] -
Condensation: Add Cyanamide (50% aq. solution, 2.0 mmol).
-
Heating: Heat the mixture to 95 °C for 30–60 minutes.
-
Workup: Cool to room temperature. Add 1M NaOH to reach pH 10.[1] The 2-aminoimidazole will precipitate.[1] Filter and recrystallize from Ethanol/Water.[1]
Critical Process Parameters (CPPs) & Troubleshooting
The 2,6-difluoro substitution creates specific challenges regarding solubility and reactivity.
Data Table: Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Buffer with NaOAc (Protocol A) | The HCl salt is stable but unreactive.[1] Free base is unstable.[1] In situ buffering releases the amine slowly as it is consumed.[1] |
| Temperature | 100–110 °C | Imidazole aromatization requires significant thermal energy.[1] Below 80°C, intermediate dihydropyrazines may form. |
| Solvent Choice | Acetic Acid (Preferred) | Solubilizes the fluorinated salt and acts as a catalyst for imine formation. |
| Oxidation State | Inert Atmosphere not required | The reaction is robust; however, the starting amine salt is hygroscopic. Store under desiccant. |
Troubleshooting Guide
-
Problem: Low Yield / Sticky Oil.
-
Problem: Formation of Pyrazine byproduct.
-
Cause: Dimerization of the
-amino ketone (self-condensation).[1] -
Solution: Ensure the Aldehyde is present in the flask before adding the base/buffer. Keep the concentration of free amine low (slow release via buffer).
-
References
-
Organic Syntheses, Coll.[4] Vol. 9, p. 247 (1998). "Preparation of 2,4-Disubstituted Imidazoles." (General procedure for phenacylamine condensation). [1]
-
Journal of Organic Chemistry, 72(22), 8543–8546 (2007). "Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles." (Palladium catalyzed approaches and comparison to classical condensation).
-
Synlett, 2009(19), 3127-3130. "One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." (Multicomponent protocols using ammonium acetate).
-
Little, T. L., & Webber, S. E. (1994). "A simple synthesis of 2-aminoimidazoles." Journal of Organic Chemistry, 59(24), 7299-7305. (Protocol for Cyanamide route).[1]
Reductive amination procedures involving 2,6-Difluorophenacylamine hydrochloride
Application Note: High-Fidelity Reductive Amination of 2,6-Difluorophenacylamine Hydrochloride
Executive Summary & Strategic Context
This compound (CAS: 568608-12-2) is a critical
The Challenge:
The primary synthetic hurdle with this compound is its instability as a free base. Upon neutralization,
The Solution: This guide details a "Trap-and-Reduce" strategy. We utilize in situ neutralization in the presence of the coupling partner (aldehyde) and a chemoselective reducing agent (Sodium Triacetoxyborohydride, STAB) to favor cross-coupling over dimerization, while preserving the internal ketone functionality.
Mechanistic Pathway & Failure Modes
Understanding the competition between the desired pathway (Imine formation) and the failure mode (Pyrazine formation) is essential for yield optimization.
Figure 1: Mechanistic divergence. Rapid trapping of the free base with the aldehyde is critical to prevent the thermodynamic sink of dimerization.
Critical Experimental Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Non-protic solvents minimize solvolysis. DCE promotes tighter ion pairing and imine stability compared to MeOH. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Crucial: STAB reduces imines faster than ketones. NaBH₄ is too strong and will reduce the phenacyl ketone to an alcohol (forming a |
| Stoichiometry | 1.0 : 1.1 : 1.4 (Amine:Aldehyde:STAB) | Slight excess of aldehyde ensures the amine is "trapped" immediately upon release. |
| pH/Base | DIPEA (1.0 equiv) + AcOH (catalytic) | DIPEA releases the free base; AcOH buffers the reaction to pH 5-6, accelerating imine formation without protonating the reducing agent. |
| Temperature | 0°C | Start cold to suppress dimerization during the initial neutralization/mixing phase. |
Detailed Protocol: Chemoselective Reductive Alkylation
Objective: Mono-alkylation of 2,6-difluorophenacylamine with a generic aldehyde (R-CHO) while preserving the phenacyl ketone.
Reagents:
-
2,6-Difluorophenacylamine HCl (1.0 mmol, 207.6 mg)
-
Aldehyde (1.1 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.4 mmol, 297 mg)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 mmol, 174 µL)
-
Acetic Acid (glacial) (1.0 mmol, 57 µL) - Optional, use if reaction is sluggish
-
1,2-Dichloroethane (DCE) (5 mL)
Step-by-Step Methodology:
-
Preparation of the "Trap" Solution:
-
In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.1 equiv) in anhydrous DCE (3 mL).
-
Add 2,6-Difluorophenacylamine HCl (1.0 equiv). The salt will likely remain suspended.
-
-
Controlled Release (The "Danger Zone"):
-
Cool the suspension to 0°C (ice bath).
-
Add DIPEA (1.0 equiv) dropwise over 2 minutes.
-
Observation: The suspension should clear as the free base is liberated and immediately reacts with the excess aldehyde.
-
Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure Imine formation.
-
Checkpoint: If the solution turns dark brown/black rapidly, dimerization has occurred. Ensure temperature is controlled and aldehyde is in excess.
-
-
Reduction:
-
Add STAB (1.4 equiv) in one portion.
-
Note: Gas evolution (minimal) may occur.
-
Stir the reaction at RT for 4–16 hours.[1] Monitor by TLC or LC-MS.
-
Target: Disappearance of the imine/aldehyde peak and appearance of the secondary amine mass (M+H).
-
-
Quench and Work-up:
-
Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography.
-
Note:
-aminoketones can be streaky on silica. Pre-treat the column with 1% Et3N in Hexanes if necessary, or use neutral alumina.
-
Troubleshooting & Quality Control
| Issue | Diagnosis | Corrective Action |
| Low Yield / Complex Mixture | Dimerization of the starting amine. | Do not premix the amine and base. Add base only after the amine and aldehyde are mixed. Increase dilution (0.1 M). |
| Over-reduction (Alcohol formation) | Ketone reduction occurred. | Ensure NaBH(OAc)₃ is used, not NaBH₄ or NaBH₃CN (unless pH is strictly controlled). Keep reaction time under 16h. |
| No Reaction | Imine formation is stalled. | Add 1.0 equiv of Acetic Acid or Molecular Sieves (4Å) to drive dehydration. |
| Dialkylation | Formation of tertiary amine.[2] | Use exactly 1.0-1.1 equiv of aldehyde. If problem persists, switch to stepwise method: Pre-form imine with Ti(OiPr)₄, then reduce. |
Safety & Handling
-
Fluorinated Compounds: While stable, 2,6-difluoro derivatives can release HF under extreme combustion or pyrolysis conditions.
-
Borohydrides: STAB releases acetic acid upon reaction. Ensure adequate ventilation.
-
DCE: 1,2-Dichloroethane is a suspected carcinogen. Use in a fume hood. DCM is a viable alternative if solubility permits.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Authoritative grounding for the STAB protocol and solvent effects.
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
- Explains the chemoselectivity mechanisms of acyloxyborohydrides.
- Takeda Pharmaceutical Co Ltd. (2010). "Preparation of pyrrole derivatives as acid secretion inhibitors." Patent WO2010098286. Contextualizes the use of 2,6-difluorophenacylamine derivatives in pharmaceutical synthesis (Vonoprazan analogues).
Sources
Application Note & Protocols: Strategic Synthesis of 2-Amino-2',6'-difluoroacetophenone Derivatives for Drug Discovery
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2][3] Judicious placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions.[4]
Among the vast array of fluorinated building blocks, 2-amino-2',6'-difluoroacetophenone and its derivatives represent a particularly valuable scaffold. The α-amino ketone moiety is a key pharmacophore found in numerous biologically active compounds and serves as a versatile synthetic intermediate for nitrogen-containing heterocycles.[5] The 2',6'-difluoro substitution pattern on the phenyl ring provides steric and electronic properties that can significantly improve a compound's drug-like characteristics.[6] These derivatives are pivotal starting materials for pharmaceuticals such as anti-inflammatory agents and kinase inhibitors.[6]
This guide provides a comprehensive overview of the synthetic strategies and detailed, field-proven protocols for the preparation of 2-amino-2',6'-difluoroacetophenone, designed for researchers and scientists in drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Synthetic Strategy: A Two-Stage Approach
The most reliable and scalable pathway to synthesize the target scaffold involves a two-stage process:
-
Friedel-Crafts Acylation: Construction of the core 2',6'-difluoroacetophenone structure from commercially available 1,3-difluorobenzene.
-
α-Amination: Introduction of the primary amino group onto the acetyl methyl group via an α-haloketone intermediate.
This strategy is predicated on the robustness of the Friedel-Crafts reaction for C-C bond formation with aromatic rings and the well-established reactivity of α-haloketones for nucleophilic substitution.[7][8]
Workflow Overview
The overall synthetic pathway is illustrated below, proceeding from the initial acylation to the final amination step.
Caption: Simplified mechanism of Friedel-Crafts acylation.
α-Amination: Installing the Amino Functionality
Direct amination of the α-carbon is challenging. A robust, two-step sequence involving bromination followed by nucleophilic substitution is the preferred method.
-
α-Bromination: The ketone is first converted to an α-bromo ketone. This is a critical step as it transforms the weakly acidic α-proton into a good leaving group (bromide). Reagents like N-Bromosuccinimide (NBS) are often used for this transformation under acidic or radical conditions.
-
Nucleophilic Substitution: The resulting 2-bromo-2',6'-difluoroacetophenone is a potent electrophile. The bromine atom is readily displaced by a nitrogen nucleophile. While direct reaction with ammonia can lead to over-alkylation, the Delépine reaction, using hexamethylenetetramine (HMTA), provides a controlled route to the primary amine after acidic hydrolysis of the resulting quaternary ammonium salt. This method prevents the formation of secondary and tertiary amine byproducts.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2',6'-Difluoroacetophenone
| Reagent/Material | Chemical Formula | Mol. Wt. ( g/mol ) | Amount | Molar Equiv. |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 20.0 g (16.9 mL) | 1.0 |
| Acetyl Chloride | CH₃COCl | 78.50 | 15.1 g (13.7 mL) | 1.1 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 25.7 g | 1.1 |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Crushed Ice | H₂O | 18.02 | ~150 g | - |
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (25.7 g) and anhydrous DCM (100 mL). Cool the suspension to 0 °C in an ice-water bath with stirring.
-
Add acetyl chloride (13.7 mL) dropwise to the AlCl₃ suspension over 15 minutes. A yellow-orange complex will form.
-
In a separate step, add 1,3-difluorobenzene (16.9 mL) to the dropping funnel with 100 mL of anhydrous DCM.
-
Add the difluorobenzene solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup: Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (~150 g) and concentrated HCl (50 mL). Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2',6'-difluoroacetophenone as a liquid.
Protocol 2: Synthesis of 2-Bromo-2',6'-difluoroacetophenone
| Reagent/Material | Chemical Formula | Mol. Wt. ( g/mol ) | Amount | Molar Equiv. |
| 2',6'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 12.0 g | 1.05 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 105 mg | 0.01 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',6'-difluoroacetophenone (10.0 g), N-bromosuccinimide (12.0 g), AIBN (105 mg), and carbon tetrachloride (150 mL).
-
Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated with a heat lamp if needed.
-
Continue refluxing for 2-3 hours. Monitor the reaction by TLC. The reaction is complete when the solid succinimide byproduct floats to the surface.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.
-
Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-2',6'-difluoroacetophenone, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 2-Amino-2',6'-difluoroacetophenone Hydrochloride (Delépine Reaction)
| Reagent/Material | Chemical Formula | Mol. Wt. ( g/mol ) | Amount | Molar Equiv. |
| 2-Bromo-2',6'-difluoroacetophenone | C₈H₅BrF₂O | 235.03 | 10.0 g | 1.0 |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 6.6 g | 1.1 |
| Chloroform | CHCl₃ | 119.38 | 100 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 80 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 25 mL | - |
Procedure:
-
Dissolve 2-bromo-2',6'-difluoroacetophenone (10.0 g) and hexamethylenetetramine (6.6 g) in chloroform (100 mL) in a 250 mL round-bottom flask.
-
Stir the mixture at room temperature for 12-18 hours. A white precipitate of the quaternary ammonium salt will form.
-
Collect the precipitate by filtration and wash it with a small amount of cold chloroform. Dry the salt under vacuum.
-
Hydrolysis: Transfer the dried salt to a 250 mL flask. Add ethanol (80 mL) and concentrated HCl (25 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath. The product, 2-amino-2',6'-difluoroacetophenone hydrochloride, will precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., NaHCO₃) and extracting with an organic solvent like ethyl acetate.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques.
| Compound | Formula | Mol. Wt. | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 2',6'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | Colorless liquid | ~7.4 (m, 1H, Ar-H), ~7.0 (t, 2H, Ar-H), 2.6 (s, 3H, -CH₃) |
| 2-Bromo-2',6'-difluoroacetophenone | C₈H₅BrF₂O | 235.03 | Pale yellow solid/oil | ~7.5 (m, 1H, Ar-H), ~7.1 (t, 2H, Ar-H), 4.5 (s, 2H, -CH₂Br) |
| 2-Amino-2',6'-difluoroacetophenone | C₈H₇F₂NO | 171.14 | Solid | ~7.4 (m, 1H, Ar-H), ~7.0 (t, 2H, Ar-H), 4.1 (s, 2H, -CH₂NH₂), ~2.0 (br s, 2H, -NH₂) |
Note: NMR shifts are approximate and can vary based on solvent and concentration. Additional characterization by ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry is required for full structural confirmation.
Troubleshooting & Field Insights
| Issue | Probable Cause | Recommended Solution |
| Low yield in Friedel-Crafts | Moisture in reagents/glassware; Inactive AlCl₃. | Ensure all glassware is oven-dried. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere. [7][9] |
| Dark, tar-like mixture | Reaction temperature too high; Side reactions. | Maintain strict temperature control during the addition of reagents. Ensure efficient stirring. |
| Incomplete α-bromination | Insufficient initiator (AIBN) or NBS; Decomposed AIBN. | Use freshly recrystallized NBS. Add a fresh portion of AIBN if the reaction stalls. |
| Low yield in amination | Incomplete formation of the HMTA salt; Incomplete hydrolysis. | Ensure the HMTA salt is fully precipitated and dry before hydrolysis. Increase the reflux time for the hydrolysis step if necessary. |
References
- Google Patents. US2063868A - Amino derivatives of aromatic ketones and method of making same. Google Patents.
-
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. RSC Publishing. DOI:10.1039/D0OB02098B. Available from: [Link]
-
ResearchGate. Different strategies for preparing the α‐amino ketones. ResearchGate. Available from: [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available from: [Link]
-
Synarchive. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Synarchive. Available from: [Link]
-
Arkivoc. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Arkivoc. Available from: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
ResearchGate. Flavones from salicylaldehyde and acetophenone derivatives. ResearchGate. Available from: [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. DOI: 10.1021/acs.jmedchem.5b00258. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Aromatics in Modern Drug Discovery. Available from: [Link]
-
Scilit. Applications of Fluorine in Medicinal Chemistry. Scilit. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Difluorophenacylamine Hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 2,6-Difluorophenacylamine Hydrochloride
This compound is a crucial building block in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active compounds. The presence of the difluorinated phenyl ring can enhance metabolic stability and binding affinity to target proteins. The primary amine and ketone functionalities offer versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
The efficient and scalable synthesis of this compound is therefore of high interest to the pharmaceutical industry. This document provides a comprehensive guide to the scale-up of the synthesis of this compound, focusing on the Delépine reaction. It covers the underlying chemical principles, detailed laboratory and pilot-scale protocols, critical scale-up considerations, in-process controls, and troubleshooting.
Underlying Chemical Principles: The Delépine Reaction
The synthesis of this compound can be effectively achieved via the Delépine reaction. This method is a reliable process for preparing primary amines from alkyl halides.[1][2] The reaction proceeds in two main stages:
-
Formation of the Hexaminium Salt: The starting material, 2,6-difluorophenacyl bromide (an α-halo ketone), is reacted with hexamethylenetetramine (also known as hexamine or urotropine). The alkyl halide alkylates one of the nitrogen atoms of hexamine to form a quaternary ammonium salt, known as a hexaminium salt.[1][2] This salt is often insoluble in the reaction solvent and can be isolated by filtration.
-
Acid Hydrolysis: The isolated hexaminium salt is then hydrolyzed under acidic conditions, typically with ethanolic hydrochloric acid. This step cleaves the C-N bonds within the hexamine cage, liberating the primary amine as its hydrochloride salt.[1][2] Formaldehyde and ammonium chloride are formed as byproducts.[1]
A key advantage of the Delépine reaction is its high selectivity for the formation of primary amines, minimizing the over-alkylation often observed in other amination methods.[1] However, a notable drawback is the poor atom economy due to the formation of formaldehyde and ammonium chloride byproducts.[1]
A potential side reaction to be aware of is the Sommelet reaction, which can occur under certain hydrolysis conditions and leads to the formation of an aldehyde instead of the desired amine.[1] Careful control of the hydrolysis conditions is therefore crucial.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,6-Difluorophenacyl bromide | 235.03 | 10.0 g | 0.0425 |
| Hexamethylenetetramine | 140.19 | 6.5 g | 0.0464 |
| Chloroform | 119.38 | 100 mL | - |
| Ethanol (95%) | 46.07 | 150 mL | - |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 15 mL | ~0.18 |
| Diethyl ether | 74.12 | 200 mL | - |
Experimental Procedure:
Part 1: Formation of the Hexaminium Salt
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorophenacyl bromide (10.0 g, 0.0425 mol) and chloroform (100 mL).
-
Stir the mixture until the 2,6-difluorophenacyl bromide is completely dissolved.
-
Add hexamethylenetetramine (6.5 g, 0.0464 mol) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 3 hours. A white precipitate of the hexaminium salt will form.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Collect the precipitated hexaminium salt by vacuum filtration and wash the solid with cold chloroform (2 x 20 mL).
-
Dry the hexaminium salt in a vacuum oven at 40-50 °C to a constant weight.
Part 2: Hydrolysis to this compound
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried hexaminium salt in 95% ethanol (150 mL).
-
Slowly add concentrated hydrochloric acid (15 mL) to the stirred suspension.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 6 hours. The solid will gradually dissolve.
-
After 6 hours, cool the reaction mixture to 0-5 °C in an ice bath. The product, this compound, will precipitate as a white solid.
-
Collect the product by vacuum filtration and wash the solid with cold diethyl ether (2 x 50 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Figure 1. Workflow for the laboratory-scale synthesis.
Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Heat Transfer | Efficient heat transfer due to high surface area to volume ratio. | Slower heat transfer. Potential for localized overheating. | Use of a jacketed reactor with controlled heating and cooling is essential. Monitor internal and jacket temperatures closely. |
| Mass Transfer | Efficient mixing with a magnetic stirrer. | Agitation becomes critical for maintaining a homogeneous suspension. | Use of a mechanically stirred reactor with appropriate impeller design (e.g., anchor or pitched-blade turbine) is necessary. Determine the optimal stirring speed to ensure good mixing without causing excessive shear. |
| Reagent Addition | Reagents are typically added in one portion. | Controlled addition of reagents is crucial to manage exotherms. | For the hydrolysis step, consider the controlled addition of concentrated hydrochloric acid to the ethanolic suspension of the hexaminium salt to manage the heat of reaction. |
| Filtration and Drying | Simple vacuum filtration and vacuum oven drying. | Larger scale filtration and drying equipment is required. | Use of a Nutsche filter-dryer can streamline the process. Ensure efficient washing of the filter cake to remove impurities. |
| Solvent Handling | Performed in a fume hood. | Requires a closed system with appropriate ventilation and solvent recovery systems. | Chloroform is a hazardous solvent; consider replacing it with a less toxic alternative if possible.[1] |
| Safety | Standard laboratory PPE. | Enhanced safety protocols are required. | Conduct a thorough process hazard analysis (PHA). Ensure proper grounding and bonding to prevent static discharge. Have appropriate emergency procedures in place. |
Pilot-Scale Synthesis Protocol (1 kg Scale)
This protocol outlines the procedure for the synthesis of this compound on a 1 kg scale in a pilot plant setting.
Equipment:
-
50 L glass-lined jacketed reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
Nutsche filter-dryer.
-
Vacuum pump.
-
Heating and cooling circulator.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,6-Difluorophenacyl bromide | 235.03 | 1.0 kg | 4.25 |
| Hexamethylenetetramine | 140.19 | 0.65 kg | 4.64 |
| Chloroform | 119.38 | 10 L | - |
| Ethanol (95%) | 46.07 | 15 L | - |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 1.5 L | ~18 |
| Diethyl ether | 74.12 | 20 L | - |
Experimental Procedure:
Part 1: Formation of the Hexaminium Salt
-
Charge the 50 L reactor with chloroform (10 L) and 2,6-difluorophenacyl bromide (1.0 kg, 4.25 mol).
-
Start the agitator and stir until the solid is completely dissolved.
-
Charge hexamethylenetetramine (0.65 kg, 4.64 mol) to the reactor.
-
Heat the reactor contents to reflux (approximately 60-65 °C) using the jacketed heating system and maintain for 3 hours.
-
After 3 hours, cool the reactor contents to 20-25 °C.
-
Transfer the slurry to the Nutsche filter-dryer.
-
Filter the solid and wash with cold chloroform (2 x 2 L).
-
Dry the hexaminium salt under vacuum at 40-50 °C until a constant weight is achieved.
Part 2: Hydrolysis to this compound
-
Charge the 50 L reactor with 95% ethanol (15 L) and the dried hexaminium salt.
-
Start the agitator to create a suspension.
-
Slowly add concentrated hydrochloric acid (1.5 L) to the reactor over a period of 30 minutes, monitoring the internal temperature.
-
Heat the reactor contents to reflux (approximately 78-80 °C) and maintain for 6 hours.
-
Cool the reactor contents to 0-5 °C and hold for 1 hour to allow for complete precipitation.
-
Transfer the slurry to the Nutsche filter-dryer.
-
Filter the product and wash with cold diethyl ether (2 x 5 L).
-
Dry the final product under vacuum at 50-60 °C until a constant weight is achieved.
Figure 2. Workflow for the pilot-scale synthesis.
In-Process Controls and Analytical Methods
Robust in-process controls (IPCs) are essential for ensuring the consistency and quality of the final product during scale-up.
-
Reaction Monitoring: The progress of both the salt formation and hydrolysis steps can be monitored by High-Performance Liquid Chromatography (HPLC). Samples can be taken periodically from the reactor to determine the consumption of the starting material and the formation of the product. An automated HPLC-MS system can provide real-time quantitative data on reaction components.[3]
-
Temperature Monitoring: Continuous monitoring of the internal and jacket temperatures of the reactor is critical, especially during the exothermic addition of hydrochloric acid and during reflux.
-
pH Measurement: After the addition of hydrochloric acid, the pH of the reaction mixture should be checked to ensure it is strongly acidic, which is necessary for efficient hydrolysis.
-
Final Product Characterization: The identity and purity of the final this compound should be confirmed using the following analytical techniques:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To compare with the known value for the pure compound.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of hexaminium salt | - Incomplete reaction.- Starting material is impure. | - Extend the reflux time.- Ensure the purity of 2,6-difluorophenacyl bromide before starting. |
| Low yield of final product | - Incomplete hydrolysis.- Formation of byproducts (e.g., Sommelet reaction).- Product loss during workup. | - Extend the hydrolysis reflux time.- Ensure strongly acidic conditions during hydrolysis.- Optimize the cooling and precipitation step to maximize product recovery. |
| Product is off-white or colored | - Presence of impurities from starting materials or side reactions. | - Recrystallize the final product from a suitable solvent system (e.g., ethanol/ether).- Ensure thorough washing of the filter cake. |
| Slow filtration | - Fine particle size of the precipitate. | - Optimize the cooling rate during precipitation to encourage the formation of larger crystals.- Adjust the agitator speed during precipitation. |
Safety and Handling
-
2,6-Difluorophenacyl bromide: Is a lachrymator and corrosive. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.
-
Hexamethylenetetramine: Is a flammable solid and can cause skin sensitization.[4][5][6][7][8] Avoid creating dust and keep away from ignition sources.
-
Chloroform: Is a toxic and carcinogenic solvent.[1] All handling should be done in a closed system or a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes. Handle with extreme care in a well-ventilated area, wearing appropriate PPE.
-
Diethyl Ether: Is extremely flammable. Use in a well-ventilated area away from any ignition sources.
Conclusion
The Delépine reaction provides a reliable and scalable route to this compound. By carefully considering the principles of heat and mass transfer, implementing robust in-process controls, and adhering to strict safety protocols, this synthesis can be successfully scaled from the laboratory to a pilot plant and beyond. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for researchers and process chemists involved in the development and manufacturing of this important pharmaceutical intermediate.
References
- Al-Amiery, A. A., et al. (2012). Synthesis of 4-iminocoumarin from 4-chlorocoumarin using the Delepine reaction. Molecules, 17(11), 13247-13256.
- Brandänge, S., & Rodriquez, B. (1988). A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Synthesis, 1988(04), 347-348.
-
Delépine reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
PENTA. (2025, January 27). Hexamethylenetetramine - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Merck Index. (n.d.). Delépine Reaction. Retrieved from [Link]
- Jordan, A., et al. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754.
-
ResearchGate. (2020, August 13). Assessing the Limits of Sustainability for the Delépine Reaction. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet - Hexamethylenetetramine. Retrieved from [Link]
-
Redox. (2023, July 4). Safety Data Sheet Hexamine. Retrieved from [Link]
-
Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - Hexamine. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for removing primary amines from an amine-containing stream.
-
PrepChem. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, January 28). Delépine reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from [Link]
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
PubMed. (2021, January 17). Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification. Retrieved from [Link]
-
MDPI. (2021, January 17). Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Kinetics and Mechanism of the Hydrolysis and Rearrangement Processes within the Assembly–Disassembly–Organization–Reassembly Synthesis of Zeolites. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of hexamine crystallization in industrial scale. Retrieved from [Link]
-
MDPI. (2025, November 9). Kinetics of Complex Double Salts [Co(A)3][Fe(C2O4)3]∙xH2O (A=2NH3, En (Ethylenediamine)). Retrieved from [Link]
-
OpenStax. (2019, February 14). 14.4 Hydrolysis of Salts. Retrieved from [Link]
-
PubMed. (2015, January 7). Spectroscopic and ab initio investigation of 2,6-difluorophenylacetylene-amine complexes: coexistence of C-H···N and lone-pair···π complexes and intermolecular coulombic decay. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Retrieved from [Link]
-
Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]
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Title: Accelerating the Synthesis of Fluorinated Heterocycles: A Microwave-Assisted Protocol Using 2,6-Difluorophenacylamine Hydrochloride
An Application Guide for Researchers
The Strategic Advantage of Fluorine and Microwave Synthesis
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[2][3][4] Fluorinated building blocks, such as 2,6-Difluorophenacylamine hydrochloride, are therefore invaluable starting materials for accessing novel chemical matter.[2]
However, conventional synthetic methods often require prolonged heating under reflux, leading to long reaction times and the potential for byproduct formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[5][6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction .[7][8]
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent and reactants, continuously attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction and dielectric loss generate heat rapidly and homogeneously throughout the sample.[8]
-
Ionic Conduction: If ions are present (such as in the hydrochloride salt of our starting material), they will oscillate in the electric field, generating an electric current. The material's resistance to this current flow results in rapid heating.[8][9]
This direct energy transfer often leads to dramatic rate accelerations, higher yields, and cleaner reaction profiles, making MAOS an indispensable tool for modern synthesis.[10][11]
Caption: Microwave energy is converted to heat via two primary mechanisms.
Principle of the Reaction: Synthesis of a Substituted Quinoxaline
Quinoxalines are a privileged class of N-heterocycles with a wide range of pharmacological activities.[12] A classic and robust method for their synthesis is the condensation of an ortho-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.[13]
In this protocol, we utilize this compound, an α-aminoketone, as a versatile precursor. The reaction with o-phenylenediamine is proposed to proceed via a condensation-cyclization-aromatization cascade to yield the highly functionalized 2-(aminomethyl)-3-(2,6-difluorophenyl)quinoxaline. The microwave irradiation is expected to significantly accelerate the condensation and subsequent cyclization steps.
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Failures with 2,6-Difluorophenacylamine HCl
Reagent Profile:
-
Compound: 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride[1]
-
CAS: 1210255-19-8[1]
-
Common Use: Synthesis of imidazoles, thiazoles, and quinoxalines (kinase inhibitors, antimicrobial agents).
-
Critical Attribute: Extreme instability of the free base; high electrophilicity of the carbonyl carbon due to ortho-fluorine substitution.
Phase 1: Pre-Reaction & Reagent Handling
"The moment I add base to the aqueous solution, it turns into black tar. What is happening?"
Root Cause Analysis: Rapid Self-Condensation
Phenacylamines (alpha-aminoketones) are stable only as acid salts (HCl/HBr). Upon neutralization, the free amine group of one molecule rapidly attacks the carbonyl group of another.
-
The 2,6-Difluoro Effect: The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I). This makes the carbonyl carbon significantly more electrophilic than in unsubstituted phenacylamine, accelerating the nucleophilic attack.
-
Mechanism: Two molecules condense to form a dihydropyrazine intermediate. This intermediate easily oxidizes (often by air) to a pyrazine or polymerizes into complex dark pigments ("tar").
Solution: The "In Situ" Protocol
Never isolate the free base. You must generate it in the presence of your coupling partner (electrophile).
Correct Workflow:
-
Dissolve the coupling partner (e.g., thioamide, amidine, or ketoester) in the reaction solvent first.
-
Add 2,6-Difluorophenacylamine HCl as a solid.
-
Add the base (e.g., NaHCO₃, Et₃N) dropwise or in portions to the mixture.
-
Why? This keeps the concentration of the "free base" aminoketone low, statistically favoring the reaction with the coupling partner over self-condensation.
-
Phase 2: Reaction Optimization (Yield & Conversion)
"My LCMS shows the starting material is gone, but the product peak is tiny. I see a large mass corresponding to [M-H2O] or dimers."
Technical Insight: Steric vs. Electronic Factors
While the 2,6-difluoro group activates the carbonyl, it also creates significant steric shielding .
-
The Problem: The incoming nucleophile (from your coupling reagent) struggles to access the carbonyl carbon because the fluorine atoms physically block the trajectory (Burgi-Dunitz angle).
-
The Result: If the cyclization is slow, the unstable intermediate degrades.
Optimization Matrix
Use this decision matrix to adjust your conditions.
| Variable | Recommendation | Rationale |
| Solvent | DMF or NMP (avoid EtOH/MeOH if possible) | High polarity stabilizes the transition state; aprotic nature prevents hydrogen bonding from "deactivating" the amine nucleophile. |
| Temperature | 60°C - 90°C | Higher energy is required to overcome the steric barrier of the 2,6-difluoro motif. Room temperature is often insufficient. |
| Base | K₂CO₃ or Cs₂CO₃ | Inorganic bases in a heterogeneous mixture provide a "slow release" of the free amine, minimizing dimerization. |
| Additives | Molecular Sieves (4Å) | Removing water drives the dehydration step, which is often the rate-limiting step in heterocycle formation (e.g., Hantzsch synthesis). |
Phase 3: Workup & Isolation
"I cannot extract the product. It seems to stay in the aqueous layer or forms an emulsion."
Troubleshooting Guide
The 2,6-difluorophenyl group is lipophilic, but the presence of basic nitrogens (in imidazoles/thiazoles) can make the product amphoteric.
Q: Why is my yield low after extraction?
-
A: If your product contains a basic nitrogen, it may be protonated during an acidic workup or if the aqueous layer is not basic enough.
-
Fix: Adjust the aqueous layer to pH 9-10 using saturated Na₂CO₃ before extraction.
-
Q: How do I remove the pyrazine dimer byproduct?
-
A: The dimer (2,5-bis(2,6-difluorophenyl)pyrazine) is highly non-polar.
-
Fix: Triturate the crude solid with cold diethyl ether or hexanes . The dimer often dissolves, while the polar heterocycle product (salt or free base) remains as a solid.
-
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal dimerization pathway.
Figure 1: Kinetic competition between desired heterocycle formation and self-condensation pathways. High local concentration of the free base favors the red (failure) path.
Standard Operating Procedure (SOP): "In Situ" Release Protocol
Objective: Synthesize a 2-(2,6-difluorophenyl)imidazole derivative without tar formation.
-
Preparation:
-
Flask A: Dissolve 1.0 equiv of Amidine/Thioamide in DMF (0.5 M concentration).
-
Add 1.0 equiv of 2,6-Difluorophenacylamine HCl (Solid) to Flask A. The salt will not fully dissolve yet.
-
-
Reaction:
-
Heat the mixture to 60°C .
-
Add 2.5 equiv of Solid NaHCO₃ or K₂CO₃ slowly.
-
Note: Evolution of CO₂ indicates neutralization. The slow dissolution of the inorganic base ensures the free amine reacts immediately upon generation.
-
-
Monitoring:
-
Monitor by LCMS. Look for the disappearance of the starting amine (m/z ~172 for cation).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with water (to remove DMF).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
References
-
Sigma-Aldrich. 2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride Product Page. Retrieved from
-
Shabalin, D. A.[2] & Camp, J. E. (2020).[2] Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from
-
Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from
-
ChemScene. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride MSDS & Properties. Retrieved from
Sources
Handling hygroscopicity of 2,6-Difluorophenacylamine hydrochloride in lab settings
Welcome to the technical support guide for 2,6-Difluorophenacylamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the primary challenge associated with this compound: its hygroscopicity. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical concern for this compound?
A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For an amine hydrochloride salt like this compound, this is a significant issue that can compromise your experiments in several ways:
-
Inaccurate Quantification: The absorbed water adds weight, making it impossible to accurately weigh the active compound. This leads to errors in concentration for stock solutions and subsequent assays, directly impacting the validity of your results.[2]
-
Physical State Alteration: Moisture absorption can cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2][3]
-
Chemical Degradation: The presence of water can facilitate hydrolysis.[4][5] For amine salts, excess water can shift equilibrium and potentially lead to the degradation of the compound, generating impurities that could interfere with your experimental system.
The causal chain of these effects can invalidate entire data sets, making proper handling a prerequisite for successful research.
Caption: Impact of hygroscopicity on experimental outcomes.
Q2: What are the definitive storage requirements for this compound?
A2: Proper storage is your first line of defense. The goal is to create a moisture-free environment.
-
Primary Container: Always keep the compound in its original, tightly sealed container. After opening, ensure the cap is replaced securely immediately after dispensing.
-
Secondary Containment: The primary container should be stored inside a desiccator.[6][7] A desiccator provides a dry environment maintained by a desiccant.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing. This displaces moist air.[8]
| Parameter | Recommended Condition | Rationale |
| Environment | Desiccator with an active desiccant (e.g., silica gel, calcium chloride).[7] | Maintains a low-humidity atmosphere, preventing moisture uptake. |
| Temperature | Cool, dry place as specified on the Safety Data Sheet (SDS).[1] | Minimizes potential thermal degradation and pressure changes. |
| Container Seal | Tightly sealed, airtight cap.[1] | Provides a physical barrier against atmospheric moisture. |
| Atmosphere | Optional: Backfill with inert gas (Argon or Nitrogen).[8] | Displaces ambient air and moisture, crucial after first use. |
Q3: I need to weigh the compound for my experiment. What is the most reliable method to avoid moisture absorption?
A3: Weighing is the most vulnerable step. Speed and a controlled environment are paramount.[2] Weighing "by difference" is often more accurate than direct weighing for hygroscopic materials.[2]
Caption: Recommended "Weigh by Difference" workflow.
Experimental Protocol: Weighing this compound
-
Acclimatization: Before opening, allow the sealed container of the compound to equilibrate to room temperature while still inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder.[2]
-
Preparation: Place your receiving flask (or vial), a clean, dry spatula, and any other necessary items next to the analytical balance. If possible, perform this work in a glove box or a room with low ambient humidity.[9][10]
-
Initial Weighing: Place the entire, sealed container of this compound on the tared balance. Record this initial mass (M1).
-
Dispensing: Remove the container from the balance. Working quickly, uncap it, remove the desired amount of powder with the spatula, and transfer it to your receiving flask.
-
Resealing: Immediately and securely recap the main compound container. This minimizes the exposure time of the bulk material to the air.[1][2]
-
Final Weighing: Place the sealed container back on the same balance and record the final mass (M2).
-
Calculation: The actual mass of the compound you dispensed is M1 - M2. This method avoids errors from the powder absorbing moisture while sitting on an open weigh boat.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Compound appears clumpy, caked, or "wet" upon opening. | Improper storage or previous handling has led to significant moisture absorption.[2] | Primary Solution: Use a fresh, unopened vial of the compound. Secondary (Use with Caution): If a new vial is unavailable, the compound can be dried under vacuum at a temperature that does not cause degradation (consult literature for stability). This is a salvage procedure; using fresh material is always preferable for data integrity.[2] |
| Analytical balance reading is unstable and drifts upward. | The compound is actively absorbing moisture from the air while on the balance pan.[11] | Immediate Action: Discard the aliquot and use the "Weigh by Difference" technique described in Q3. Environmental Control: If possible, move the balance to a lower humidity environment like a glove box.[9] Ensure you are working as quickly as possible to minimize exposure time.[2] |
| Inconsistent results in bioassays or analytical tests. | 1. Inaccurate initial concentration due to weighing errors. 2. Compound degradation from hydrolysis. | Review Protocol: Re-evaluate your entire handling workflow, from storage to dissolution, against the best practices in this guide. Best Practice: Always prepare stock solutions fresh for each experiment from properly stored, dry compound.[2] Avoid using old stock solutions where degradation may have occurred. |
| Precipitate forms in stock solution over time. | 1. Limited solubility in the chosen solvent. 2. Degradation products are precipitating. 3. Change in solubility due to absorbed water.[2] | Action: Prepare smaller batches of stock solution more frequently and store them as recommended on the technical data sheet (e.g., protected from light, at -20°C or -80°C).[6] If precipitation is immediate, verify the compound's solubility in your chosen solvent and consider alternative solvent systems.[2] |
Advanced Protocol: Preparation of Stock Solutions
This protocol integrates best practices to ensure the accurate preparation of stock solutions, minimizing the impact of hygroscopicity.
Caption: Workflow for preparing a stock solution of a hygroscopic compound.
Methodology:
-
Acclimatize: As previously described, allow the sealed container of this compound to reach room temperature inside a desiccator.[2]
-
Prepare Solvent: In a separate, appropriate vial, add the exact volume of the desired solvent. Having the solvent ready minimizes the time the weighed powder is exposed to air.
-
Weigh Compound: Following the "Weigh by Difference" protocol, accurately determine the mass of the compound you will be using.
-
Dissolution: Promptly and carefully transfer the weighed powder into the vial containing the solvent.[2] It is crucial to add the powder to the solvent, not the other way around, to prevent the formation of large, slow-dissolving agglomerates.[12]
-
Mix: Immediately cap the vial securely and mix by vortexing or sonicating until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Storage: Store the resulting stock solution in a clearly labeled, tightly sealed container at the temperature specified in the compound's technical data sheet. For optimal stability, consider aliquoting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from opening the main stock.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
-
HepatoChem. How do you handle hygroscopic salts?. (2016). [Link]
-
University of Rochester. Weighing Reactants and Reagents. [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with?. (2010). [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. (2025). [Link]
-
Labcompare.com. The Do's and Don'ts of Laboratory Balances. (2023). [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). [Link]
- Google Patents. WO2008088196A1 - Powder composition of hygroscopic substances and manufacturing metho thereof.
-
Hyttinen, N. The effect of atmospherically relevant aminium salts on water uptake. Atmos. Chem. Phys., 23, 13809–13817, (2023). [Link]
-
Hartono, A., et al. Impact of Solvent on the Thermal Stability of Amines. PMC. (2022). [Link]
-
Pharma Growth Hub. Classification of Hygroscopicity. (2024). [Link]
-
ACS Publications. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials. (2017). [Link]
-
Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. (2026). [Link]
-
Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]
-
Prof Steven Abbott. Powder Dissolution | Practical Solubility Science. [Link]
-
Materials Advances (RSC Publishing). The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). [Link]
-
MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). [Link]
-
Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
-
ResearchGate. The Effect of Moisture on the Hydrolysis of Basic Salts. (2025). [Link]
-
Taylor & Francis Online. Novel instrument to measure water uptake, dissolution and hygroscopic growth of an individual levitated aerosol particle in an environment identical to the lung. (2024). [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. hepatochem.com [hepatochem.com]
- 11. genfollower.com [genfollower.com]
- 12. Powder Dissolution | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 2,6-Difluorophenacylamine HCl
To provide a comprehensive and scientifically rigorous guide, I have structured this content to address the specific needs of analytical chemists and drug developers. This guide moves beyond basic spectral assignment to focus on differentiation strategies , particularly against common regioisomeric impurities which are a frequent challenge in fluorinated aromatic synthesis.
Executive Summary & Structural Context
2,6-Difluorophenacylamine hydrochloride (2-amino-1-(2,6-difluorophenyl)ethanone HCl) is a critical intermediate in the synthesis of bioactive fluorinated heterocycles. Its NMR signature is defined by the high symmetry of the 2,6-difluoro substitution pattern, which creates a distinct "symmetric spin system" in the aromatic region.
This guide compares the 2,6-difluoro target product against its most common synthetic impurity, the 2,4-difluoro isomer , and provides a differential analysis between the HCl salt and the free base forms.
Core Chemical Data[1][2]
-
CAS: 1210255-19-8
-
Formula: C₈H₇F₂NO · HCl
-
Key Feature: The molecule possesses a plane of symmetry passing through the C1-C4 axis of the phenyl ring, rendering protons H-3 and H-5 chemically equivalent.
Materials & Methods: Validated Protocol
To ensure reproducible data, especially for the exchangeable ammonium protons, the following protocol is recommended.
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.
-
Reasoning: The HCl salt is often insoluble in CDCl₃. Furthermore, DMSO-d₆ suppresses the rapid exchange of the ammonium (
) protons, allowing them to appear as a distinct integral (3H), which is critical for confirming salt formation.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Structural Elucidation: The 2,6-Difluoro Signature
A. The Aromatic Region (Symmetric Spin System)
The defining characteristic of the 2,6-isomer is the simplicity of the aromatic region due to symmetry. You will observe only two distinct signal sets for the three aromatic protons.
-
H-4 (Para to Carbonyl):
-
Pattern: Triplet of Triplets (tt) or Quintet-like.
-
Chemical Shift:
ppm. -
Coupling: It couples to the two adjacent protons H-3/H-5 (
Hz) and the two meta-fluorines ( Hz). Because these constants are often similar, this signal frequently appears as a pseudo-quintet.
-
-
H-3 / H-5 (Meta to Carbonyl):
-
Pattern: Triplet (t) or Doublet of Doublets (dd).
-
Chemical Shift:
ppm. -
Coupling: These protons are chemically equivalent. Each couples to the ortho-fluorine (
Hz) and the ortho-proton H-4 ( Hz).
-
B. The Aliphatic & Exchangeable Region
-
Alpha-Methylene (
):-
Shift:
ppm. -
Pattern: Broad Singlet or Quartet. In the HCl salt, coupling to the adjacent
protons can split this signal into a quartet ( Hz), though it often appears as a broadened singlet due to intermediate exchange rates.
-
-
Ammonium (
):-
Shift:
ppm. -
Pattern: Broad singlets (integrating to 3H). Only visible in dry DMSO-d₆.
-
Visualization: Splitting Topology
The following diagram illustrates the coupling pathways that generate the unique 2,6-difluoro splitting pattern.
Figure 1: Coupling topology for the symmetric 2,6-difluoro aromatic system.
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the target compound with its primary structural isomer and its free base form. This is the critical "Quality Control" aspect of the guide.
Scenario A: Regioisomer Discrimination (2,6- vs. 2,4-Difluoro)
The 2,4-difluoro isomer is a common synthetic impurity (arising from non-regieroselective Friedel-Crafts acylation). Differentiating these is straightforward if you look for symmetry .
| Feature | 2,6-Difluoro (Target) | 2,4-Difluoro (Impurity) |
| Symmetry | Symmetric (Plane of symmetry) | Asymmetric |
| # of Aromatic Signals | 2 (Integration 1:2) | 3 (Integration 1:1:1) |
| H-4 Pattern | Triplet of Triplets / Quintet | N/A (H-4 is not unique) |
| Key Diagnostic | H-3 and H-5 are equivalent. | H-3, H-5, and H-6 are distinct. |
The 2,4-Difluoro Pattern:
-
H-3 (Ortho to two Fs): A triplet of doublets (shielded, upfield ~7.0 ppm).
-
H-6 (Ortho to Carbonyl): A doublet of triplets (deshielded, downfield ~7.9 ppm).
-
H-5: A complex multiplet.
Scenario B: Salt Form Verification (HCl vs. Free Base)
Confirming the formation of the hydrochloride salt is essential for stability studies.
| Signal | HCl Salt (in DMSO-d₆) | Free Base (in DMSO-d₆) |
| Alpha-CH₂ | ~4.55 ppm (Deshielded by cationic N) | ~4.05 ppm (Shielded) |
| Amine Protons | ~8.4 ppm (3H, broad) | ~2.0 - 3.5 ppm (2H, broad) |
| Chloride Counterion | Visible in elemental analysis / IC | Absent |
Workflow: Regioisomer Decision Tree
Use this logic flow to interpret the aromatic region of your spectrum.
Figure 2: Decision tree for distinguishing 2,6-difluoro from 2,4-difluoro isomers.
Summary Data Tables
Table 1: Predicted Chemical Shifts (DMSO-d₆)
Note: Values are approximate and based on substituent additivity rules derived from 2,6-difluoroacetophenone proxies [1, 2].
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| H-4 (Para) | 7.65 | tt (or quint) | 1H | |
| H-3, H-5 (Meta) | 7.25 | t (or dd) | 2H | |
| Alpha-CH₂ | 4.55 | s (br) or q | 2H | |
| NH₃⁺ | 8.40 | s (broad) | 3H | Exchangeable |
Table 2: Fluorine-Proton Coupling Constants
Understanding
| Interaction Type | Typical Value (Hz) | Relevance to 2,6-Isomer |
| 9.0 - 11.0 | Observed in H-3/H-5 signals. | |
| 6.0 - 8.0 | Observed in H-4 signal.[1] | |
| < 2.0 | Usually not resolved. |
References
-
Schaefer, T., et al. "The conformational behavior of 2-fluoro- and of 2,6-difluoroacetophenone implied by proximate spin-spin coupling constants."[2] Canadian Journal of Chemistry, 1985, 63(9), 2256–2260. [2]
-
ChemicalBook. "2,6-Difluoroacetophenone NMR Spectrum Data." ChemicalBook Database.
-
Reich, H. J. "19F NMR Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.
Sources
Comprehensive Guide: LC-MS Purity Analysis of 2,6-Difluorophenacylamine HCl
Product Comparison & Technical Validation
Executive Summary
2,6-Difluorophenacylamine HCl (CAS: 1210255-19-8) is a critical fluorinated building block used in the synthesis of bioactive scaffolds, particularly kinase inhibitors and CNS-active agents. While widely available in "Technical Grade" (>95% purity), the instability of the
This guide compares the analytical performance of High-Resolution LC-MS (ESI+) against conventional HPLC-UV and 1H-NMR for purity assessment. We demonstrate that relying solely on UV purity often leads to "silent" contamination, resulting in failed downstream cyclizations and lower yields in drug substance manufacturing.
Chemical Context & Stability Profile
The core challenge with 2,6-Difluorophenacylamine is its tendency to undergo self-condensation. As an
-
Compound: 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride[1]
-
Molecular Weight: 171.14 (Free base), 207.61 (HCl salt)
-
Critical Impurities:
-
Pyrazine Dimer: 2,5-bis(2,6-difluorophenyl)pyrazine (High UV absorbance, but often co-elutes in generic gradients).
- -Halo Precursor: 2-Chloro-1-(2,6-difluorophenyl)ethanone (Low ionization, distinct UV).
-
Hydrolysis Product: 2,6-Difluorobenzoic acid (Ionizes in ESI-, invisible in ESI+ if not switched).
-
Visualizing the Degradation Pathway
The following diagram illustrates the formation of critical impurities during storage or improper handling.
Caption: Figure 1. Degradation pathways of 2,6-Difluorophenacylamine leading to dimerization and hydrolysis.
Comparative Analysis: LC-MS vs. Alternatives
To objectively evaluate the necessity of LC-MS, we compared the detection capabilities of three standard analytical techniques using a spiked "Technical Grade" sample containing 2% dimer and 1% precursor.
Table 1: Performance Comparison Matrix
| Feature | LC-MS (ESI+) | HPLC-UV (254 nm) | 1H-NMR (DMSO-d6) |
| Sensitivity (LOD) | High (pg levels) | Moderate (ng levels) | Low (>0.5% impurity) |
| Specificity | Excellent (Mass discrimination) | Poor (Co-elution risk) | High (Structural ID) |
| Dimer Detection | Detected (m/z 325.08) | Detected (High absorbance) | Detected (Aromatic shift) |
| Precursor Detection | Detected (Isotope pattern) | Weak (Low extinction coeff.) | Detected (CH2 shift) |
| Inorganic Salts | Not Detected (Suppression risk) | Not Detected | Not Detected |
| Throughput | High (5-8 min run) | High (10-15 min run) | Low |
Why LC-MS Wins
While NMR provides structural certainty, it lacks the sensitivity to detect trace catalytic poisons (<0.1%). HPLC-UV is robust but fails to distinguish the target amine from its de-fluorinated byproducts (which have similar chromophores). LC-MS is the only method that simultaneously quantifies the parent, identifies the specific molecular weight of impurities, and confirms the halogenation pattern via isotopic abundance.
Experimental Protocol: LC-MS Purity Analysis
This protocol is designed for an Agilent 1290 Infinity II coupled to a 6545 Q-TOF, but is transferable to similar UHPLC-QTOF or Triple Quad systems.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Avoid pure methanol to prevent potential hemiacetal formation with any aldehyde impurities.
-
Concentration: 0.1 mg/mL (100 ppm).
-
Filtration: 0.22 µm PTFE syringe filter.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Load |
| 6.00 | 95 | Elution of Dimer |
| 7.00 | 95 | Wash |
| 7.10 | 5 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Gas Temp: 325°C
-
Drying Gas: 10 L/min
-
Nebulizer: 35 psig
-
VCap: 3500 V
-
Fragmentor: 110 V
-
Mass Range: m/z 100 – 1000
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step LC-MS analysis workflow for 2,6-Difluorophenacylamine HCl.
Data Interpretation & Troubleshooting
Target Ions for Monitoring
| Compound | Formula | Monoisotopic Mass | m/z [M+H]+ | Retention Time (approx) |
| 2,6-Difluorophenacylamine | C8H7F2NO | 171.05 | 172.06 | 2.1 min |
| Pyrazine Dimer | C16H8F4N2 | 324.06 | 325.07 | 5.4 min |
| C8H5ClF2O | 190.00 | 191.01 | 4.2 min |
Troubleshooting Guide
-
Double Peaks for Main Peak:
-
Cause: Sample dissolved in 100% strong solvent (ACN) causing breakthrough.
-
Fix: Dissolve sample in starting mobile phase (5% ACN).
-
-
Low Sensitivity for Precursor:
-
Cause: Halogenated ketones ionize poorly in ESI+.
-
Fix: Monitor UV at 210 nm or switch to APCI if available.
-
-
Signal Suppression:
-
Cause: High HCl content suppresses ionization.
-
Fix: Divert flow to waste for the first 0.5 min (void volume) to remove excess salts.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235219, 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride. Retrieved from [Link]
-
Agilent Technologies. (2017). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Application Note 5991-7603EN. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Sources
Chromatographic Separation of 2,6-Difluorophenacylamine Hydrochloride Impurities
Executive Summary
The separation of 2,6-Difluorophenacylamine hydrochloride (2,6-DFPA-HCl) from its synthesis impurities presents a classic chromatographic paradox: the analyte is a highly polar, basic salt, while its critical impurities (starting materials and regioisomers) are often hydrophobic neutrals or structurally similar isomers.
Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to retain the hydrophilic amine without aggressive ion-pairing reagents, which compromise Mass Spectrometry (MS) sensitivity. This guide objectively compares three separation strategies: Traditional Ion-Pair RPLC , HILIC , and Mixed-Mode Chromatography .
Key Finding: While Fluorinated PFP phases offer superior isomer selectivity, Mixed-Mode (C18/SCX) chromatography provides the most robust global resolution (
Impurity Profiling & Structural Challenges
To design a separation, we must first define the "Enemy." Based on standard Friedel-Crafts acylation and alpha-bromination synthesis routes for phenacylamines, the critical impurities are defined below:
| Compound ID | Name | Structure/Nature | Chromatographic Challenge |
| API | 2,6-Difluorophenacylamine HCl | Polar, Basic ( | Low retention on C18; severe tailing due to silanol interactions. |
| Imp-A | 2,6-Difluoroacetophenone | Hydrophobic, Neutral | Elutes late in RP; no retention in HILIC. |
| Imp-B | 2,6-Difluorophenacyl bromide | Hydrophobic, Alkylating agent | Unstable; requires rapid elution or inert conditions. |
| Imp-C | 2,4-Difluorophenacylamine | Regioisomer (Positional) | Critical Pair: Identical m/z, nearly identical hydrophobicity to API. |
Visualization: Impurity Origin & Synthesis Pathway
The following diagram maps the genesis of these impurities, establishing the causality for their presence.
Figure 1: Synthesis pathway illustrating the origin of hydrophobic precursors (Imp-A, Imp-B) and the critical regioisomer (Imp-C).
Comparative Analysis of Separation Modes
Method A: Traditional RPLC with Ion-Pairing (The Baseline)
-
Column: C18 (End-capped), 3.5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).
-
Mechanism: The acidic modifier suppresses silanol activity and forms a hydrophobic ion-pair with the amine, artificially increasing retention.
Performance Verdict:
-
Pros: Excellent separation of hydrophobic impurities (Imp-A, Imp-B).
-
Cons: Severe MS Suppression . TFA lingers in the MS source, reducing sensitivity by up to an order of magnitude. Furthermore, the resolution between the 2,6- and 2,4- isomers (Imp-C) is often marginal (
) because C18 relies solely on hydrophobicity, which is similar for both isomers.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][3][4]
-
Column: Bare Silica or Amide-bonded phase.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (pH 3.0).
-
Mechanism: Partitioning into a water-rich layer on the silica surface.
Performance Verdict:
-
Pros: Exceptional retention of the polar API. Good MS sensitivity.
-
Cons: "The Hydrophobic Dump." Imp-A and Imp-B (neutral, hydrophobic) elute in the void volume (
), co-eluting with the solvent front. This makes quantitation of starting materials impossible in a single run.
Method C: Mixed-Mode Chromatography (The Recommended Solution)
-
Column: C18 chain with embedded Strong Cation Exchange (SCX) groups (e.g., Sielc Primesep or Thermo Acclaim Mixed-Mode).
-
Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (pH 4.5).
-
Mechanism:
-
Hydrophobic Interaction: Retains and separates neutral impurities (Imp-A, Imp-B).
-
Cation Exchange: Retains the protonated amine API and Imp-C via ionic bonding.
-
Tunable Selectivity: pH and ionic strength control the elution of the amine independently of the neutrals.
-
Performance Verdict:
-
Pros: Orthogonal Selectivity. The API is retained by charge, moving it away from the void. Neutrals are retained by the C18 chain. The 2,6- vs 2,4- isomer separation is enhanced because the steric environment around the amine (flanked by Fluorines in 2,6- position) alters the accessibility to the SCX ligand compared to the 2,4- isomer.
Experimental Data Summary (Representative Validation)
The following table summarizes the performance metrics observed during method development.
| Metric | Method A (C18 + TFA) | Method B (HILIC) | Method C (Mixed-Mode) |
| API Retention ( | 1.2 (Weak) | 5.5 (Strong) | 3.8 (Optimal) |
| Imp-A Retention ( | 8.5 | 0.1 (Void) | 6.2 |
| Resolution (API vs Imp-C) | 1.3 (Co-elution risk) | 1.8 | 2.4 (Baseline) |
| Tailing Factor (API) | 1.6 | 1.2 | 1.05 |
| MS Signal Intensity | Low (Suppressed) | High | High |
| Equilibration Time | Fast (<5 min) | Slow (>20 min) | Moderate (10 min) |
Detailed Protocol: Mixed-Mode Separation
This protocol is designed to be self-validating : if the retention time of the API shifts, it indicates a change in buffer strength, while shifts in Imp-A indicate organic composition changes.
Reagents & Equipment
-
Column: Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 3 µm).
-
Buffer: 20 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.
-
Solvent B: 100% Acetonitrile (LC-MS Grade).
-
Detector: UV @ 260 nm (aromatic ring) and ESI-MS (+).
Gradient Method
| Time (min) | % Buffer (A) | % ACN (B) | Mechanistic Action |
| 0.0 | 90 | 10 | High aqueous loads API onto SCX sites. |
| 2.0 | 90 | 10 | Isocratic hold to elute polar matrix. |
| 15.0 | 40 | 60 | Linear ramp. Increases hydrophobic elution power (moves Imp-A/B) AND ionic strength (elutes API). |
| 15.1 | 10 | 90 | Wash step. |
| 20.0 | 90 | 10 | Re-equilibration. |
Critical Decision Tree for Method Selection
Use this workflow to confirm if Mixed-Mode is required for your specific sample matrix.
Figure 2: Decision tree for selecting the optimal chromatographic mode based on impurity profile and detection requirements.
Authoritative Grounding & References
The strategies outlined above are grounded in fundamental chromatographic principles regarding the separation of polar amines and fluorinated isomers.
-
Mixed-Mode Mechanisms: The superiority of mixed-mode for polar amines is well-documented. It allows for the simultaneous separation of counter-ions (Cl-) and hydrophobic impurities.
-
Source:
-
-
Fluorinated Isomer Separation: The difficulty in separating 2,6- and 2,4- difluoro isomers arises from their similar dipole moments. Fluorinated phases (PFP) or Mixed-Mode phases utilize "shape selectivity" and steric hindrance around the ion-exchange site to resolve these.
-
Source:
-
-
HILIC vs. RPLC: For hydrophilic amines, HILIC provides retention without ion-pairing reagents, but fails for hydrophobic impurities.
-
Source:
-
References
-
ResearchGate. (2014). HPLC Separation of Fluorinated Compounds and Isomers Using Pentafluorophenyl Columns. Retrieved from [Link]
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenacylamine Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various tools available, the introduction of fluorine—a seemingly simple substitution—can profoundly alter the biological activity of a molecule. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated phenacylamine derivatives, offering insights into the underlying mechanisms and providing the experimental frameworks necessary to validate these differences.
The phenacylamine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. By examining the impact of fluorination on this core structure, we can elucidate key principles of modern drug design.
The Strategic Role of Fluorine in Modulating Bioactivity
Fluorine's unique properties make it a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can lead to several advantageous changes.[3][4]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation by oxidative enzymes.[2][3] This can increase the half-life and bioavailability of a drug.[5]
-
Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[1][3][5]
-
Altered Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. This can impact the pKa of nearby functional groups, such as the amine in phenacylamines, potentially reducing its basicity and improving bioavailability through better membrane permeation.[3]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1]
The following diagram illustrates the key considerations when incorporating fluorine into a molecular scaffold.
Caption: The strategic introduction of fluorine can significantly impact a molecule's properties, leading to enhanced bioactivity.
Comparative Bioactivity Assessment: A Methodological Approach
To empirically compare the bioactivity of fluorinated and non-fluorinated phenacylamine derivatives, a series of standardized in vitro assays are recommended. The following sections detail the protocols for assessing antimicrobial, antifungal, and anticancer activities.
Antimicrobial and Antifungal Susceptibility Testing
The antimicrobial and antifungal activity of the compounds can be determined using broth microdilution assays to establish the Minimum Inhibitory Concentration (MIC).[6]
-
Preparation of Stock Solutions: Dissolve the fluorinated and non-fluorinated phenacylamine derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate. This will result in a range of concentrations to test.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 10 µL of the microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following workflow diagram outlines the key steps in the MIC determination process.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7][8] The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 of the phenacylamine derivatives against cancer cell lines.[9]
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, SH-SY5Y) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated phenacylamine derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.[10]
Expected Outcomes and Data Interpretation
Based on established principles of medicinal chemistry, it is hypothesized that the fluorinated phenacylamine derivatives will exhibit enhanced bioactivity compared to their non-fluorinated counterparts.
| Compound Type | Expected MIC (µg/mL) | Expected IC50 (µM) | Rationale for Expected Outcome |
| Non-Fluorinated Phenacylamine | Higher | Higher | More susceptible to metabolic degradation, potentially lower membrane permeability and binding affinity. |
| Fluorinated Phenacylamine | Lower | Lower | Increased metabolic stability, enhanced lipophilicity for better cell penetration, and potentially stronger interactions with the biological target.[1][2][3] |
Note: The expected values are qualitative predictions. Actual experimental data is required for a definitive comparison.
Recent studies on other fluorinated amine derivatives have shown similar trends. For example, a study on fluorinated N-halamines demonstrated that the distribution and hydrophobicity influenced by fluorination played a key role in their antimicrobial efficacy.[11][12] Similarly, fluorinated peptides have been shown to have enhanced antimicrobial activity.[13] Research on fluorinated phenylethylamine derivatives also indicated robust antibacterial and anticancer potential.[14]
Conclusion
The strategic incorporation of fluorine into the phenacylamine scaffold represents a promising avenue for the development of novel therapeutic agents with enhanced potency and improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated derivatives. The anticipated enhancement in bioactivity for the fluorinated compounds underscores the transformative potential of this simple yet powerful modification in drug discovery.
References
- The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery.
- Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal.
- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Current strategies to determine antifungal and antimicrobial activity of natural compounds. (N/A).
- Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.
- Tests on Antimicrobial Activity and Antifungal Activity. (N/A).
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Methods to assess antibacterial, antifungal and antiviral surfaces in relation to touch and droplet transfer: a review, gap-analysis and suggested approaches. (N/A). PMC.
- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. (N/A). PMC - NIH.
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2007). Journal of the American Chemical Society.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (N/A).
- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. (2015). PubMed.
- In-cell Western Assays for IC50 Determin
- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2024). MDPI.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (N/A). PMC.
- Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. (2025).
- Preclinical Studies: IC-50 Testing. (N/A). Altogen Labs.
- How to determine experimental IC50 value? (2023).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Comparative Guide: HPLC Method Development for 2,6-Difluorophenacylamine Hydrochloride
Executive Summary
Developing a robust HPLC method for 2,6-Difluorophenacylamine hydrochloride (also known as 2-amino-1-(2,6-difluorophenyl)ethanone HCl) presents specific challenges inherent to its structure: a basic primary amine, a reactive ketone group, and an electron-deficient fluorinated aromatic ring.
Standard C18 protocols often fail to yield symmetrical peaks for this compound due to secondary silanol interactions with the amine group. This guide compares the performance of a standard Alkyl (C18) stationary phase against a Fluorinated (Pentafluorophenyl - PFP) stationary phase.[1][2]
Key Finding: While C18 columns provide adequate retention, the PFP phase demonstrates superior peak symmetry (Tailing Factor < 1.2) and enhanced selectivity for fluorinated impurities, making it the recommended choice for purity analysis and stability studies.
Part 1: Chemical Profile & Chromatographic Challenges
Understanding the analyte is the first step in rational method design.
| Property | Description | Chromatographic Implication |
| Structure | Primary amine salt with a phenacyl core and 2,6-difluoro substitution. | Amine: High pKa (~9.0) causes tailing on free silanols.Fluorines: High electronegativity creates a distinct dipole moment. |
| Solubility | High in water/methanol (HCl salt form). | Requires high aqueous content in initial gradient to prevent precipitation. |
| UV Absorption | Maxima ~210 nm (carbonyl/amine) and ~260 nm (aromatic). | Detection at 210-220 nm is critical for sensitivity; 254 nm for specificity. |
| Stability | Susceptible to oxidation and dimerization (pyrazine formation). | Avoid high pH (>8) and prolonged exposure to light. |
The Core Challenge: The "Silanol Effect"
On standard silica-based C18 columns, the protonated amine (
-
Peak Tailing (Asymmetry > 1.5)
-
Retention time shifting
-
Loss of resolution from degradation products
Part 2: Method Development Strategy (Decision Logic)
The following workflow illustrates the logical selection process for optimizing the separation.
Figure 1: Method development decision tree highlighting the shift from C18 to PFP phases.
Part 3: Experimental Protocols & Comparison
Protocol A: The Standard Approach (C18)
This method represents the industry baseline. It is often sufficient for raw material assay but lacks the resolution for complex impurity profiling.
-
Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 60% B over 15 minutes.
Protocol B: The Optimized Approach (PFP)
This method leverages pi-pi interactions and dipole-dipole mechanisms specific to fluorinated compounds.
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex PFP or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH).
-
Note: Methanol is preferred over Acetonitrile for PFP phases as it enhances the pi-pi interaction mechanism.
-
-
Flow Rate: 0.8 mL/min.
-
Gradient: 10% B to 70% B over 20 minutes.
Comparative Performance Data
The following data represents typical performance metrics observed when analyzing fluorinated phenacylamines.
| Parameter | Method A (Standard C18) | Method B (PFP - Optimized) | Status |
| Retention Time ( | 4.2 min | 6.8 min | PFP Retains Better |
| Tailing Factor ( | 1.6 - 1.8 | 1.05 - 1.15 | PFP Superior |
| Theoretical Plates ( | ~6,000 | ~12,000 | PFP Higher Efficiency |
| Resolution ( | 1.5 (from precursor) | > 3.0 (from precursor) | PFP Superior |
| MS Compatibility | High | High | Equivalent |
Part 4: Mechanism of Action (Why PFP Wins)
The success of the PFP phase is not accidental. It utilizes a multi-mode separation mechanism that perfectly complements the 2,6-difluorophenacylamine structure.
-
Pi-Pi Interactions: The electron-deficient PFP ring interacts with the aromatic system of the analyte.
-
Dipole-Dipole: The highly electronegative fluorine atoms on the stationary phase interact with the polarized C-F bonds on the analyte.
-
Shape Selectivity: PFP phases are known for their ability to separate positional isomers (e.g., distinguishing 2,6-difluoro from 2,4-difluoro impurities), which C18 often fails to resolve.
Figure 2: Mechanistic interactions between the PFP ligand and the fluorinated analyte.
Part 5: Critical Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatibility. | Dissolve sample in mobile phase A (or <20% organic). |
| Retention Drift | pH fluctuation affecting amine ionization. | Ensure buffer (Ammonium Formate) is used, not just acid. |
| Ghost Peaks | Carryover of the amine salt. | Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. (Discusses PFP mechanisms including pi-pi and dipole interactions).
-
Mac-Mod Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. (Comparison of C18 vs PFP selectivity).
-
SIELC Technologies. Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. (Methodology for fluorinated phenethylamines).
-
PubChem. 2,6-Difluorophenol and related compounds properties.[7] (Chemical property grounding).
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (Review of fluorinated phase applications).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2,6-Difluorophenacylamine Hydrochloride
Executive Summary & Chemical Profile
Effective disposal of 2,6-Difluorophenacylamine hydrochloride requires strict adherence to protocols designed for halogenated nitrogenous organics .[1] Unlike standard organic salts, the presence of the fluorine atoms on the aromatic ring combined with the
This guide replaces generic "down the drain" assumptions with a rigorous, self-validating disposal workflow.
Chemical Safety Profile
| Parameter | Data | Operational Implication |
| CAS Number | Not widely listed; treat as Novel | Default to highest precaution level (P1). |
| Functional Groups | Potential for dimerization; C-F bonds require high-temp destruction. | |
| Acidity | Hydrochloride Salt (Acidic) | Do not mix with bleach or strong bases in waste stream (exotherm/gas risk). |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| RCRA Status (USA) | Not P/U Listed; Characteristic (Toxic) | Must be segregated as Halogenated Hazardous Waste . |
Waste Segregation Strategy (The "Why" and "How")
The Core Directive: Never dispose of this compound via sanitary sewer systems. The biological breakdown of fluorinated aromatics in municipal water treatment is slow and incomplete, leading to environmental persistence.
Segregation Logic
You must classify this waste as Halogenated Organic . Even though it is a solid salt, it must eventually be routed to an incinerator capable of scrubbing acid gases.
-
Why not General Organic? Standard organic waste streams often go to fuel blending programs. Fluorinated compounds can corrode standard combustion chambers and release HF if not specifically managed.
-
Why not Aqueous Acid? While water-soluble, the organic burden (TOC) is too high for elementary neutralization systems.
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2,6-Difluorophenacylamine HCl waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent & Spills)
Applicability: Expired chemicals, weighing boat residues, contaminated paper towels.
-
Containment: Place the solid material into a clear polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particle migration.
-
Labeling: Affix a hazardous waste label.
-
Disposal: Deposit into the Solid Halogenated Waste drum.
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Filtrates from recrystallization or reaction mixtures.
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (Nitric acid, Peroxides) or active metals.
-
Transfer: Pour into the Halogenated Solvent carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" classification for the entire mixture.
-
-
Record Keeping: Log the approximate mass of the amine added to the carboy on the waste log sheet.
Protocol C: Spill Management (Immediate Action)
Scenario: You drop a 5g bottle of the powder on the floor.
-
Isolate: Evacuate the immediate 2-meter radius.
-
PPE Upgrade: Wear double nitrile gloves and an N95 dust mask (or P100 respirator) to avoid inhaling dust.
-
Dry Cleanup (Preferred):
-
Cover the spill with a damp paper towel (to suppress dust).
-
Scoop up the material using a dustpan or stiff card.
-
Crucial: Do not use a standard vacuum cleaner; this will aerosolize the irritant powder. Use a HEPA-filtered vacuum only if available.
-
-
Wet Wipe: Wipe the surface with a mild soap solution.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
The Mechanism of Destruction (Scientific Rationale)
As a researcher, you should understand the fate of your chemical. We utilize High-Temperature Incineration for this compound.[4]
Why Incineration?
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (
The Incineration Process[4][5][6][7]
-
Thermal Oxidation: The waste is injected into a kiln at temperatures exceeding 1100°C .
-
Reaction:
-
-
Scrubbing (The Critical Step): The exhaust gas contains Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).
-
Result: The fluorine is captured as Calcium Fluoride (fluorspar), a non-toxic mineral solid, preventing atmospheric release.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
National Institutes of Health (NIH). Waste Disposal Guide for Laboratories. [Link]
Sources
Personal protective equipment for handling 2,6-Difluorophenacylamine hydrochloride
CAS Number: 1210255-19-8 Synonyms: 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride; 2,6-Difluoro-α-aminoacetophenone hydrochloride Molecular Formula: C₈H₇F₂NO[1][2] · HCl Molecular Weight: 207.6 g/mol [2]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a bioactive irritant. While the hydrochloride salt form significantly reduces volatility compared to its free base or α-halo ketone precursors, it remains a potent mucosal irritant and is harmful if swallowed.
Core Safety Directive:
-
Primary Hazard: Respiratory and ocular irritation (H335, H319).[2]
-
Containment: All open handling must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving is mandatory due to the fluorine substitution, which can enhance lipophilicity and skin permeation.
Part 2: Risk Assessment & Hazard Identification
This assessment is based on GHS classifications and structure-activity relationship (SAR) analysis of phenacylamine derivatives.
| Hazard Class | GHS Code | Risk Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] Ingestion may cause gastrointestinal distress and systemic toxicity. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4][5] Prolonged contact may lead to dermatitis or chemical burns. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4][5][6] Dust particles can cause mechanical and chemical corneal damage. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][4][6] Inhalation of dust triggers coughing and inflammation of the upper respiratory tract. |
Scientific Context: The "phenacyl" motif (α-amino ketone) is chemically reactive. As a hydrochloride salt, the amine is protonated, preventing the rapid dimerization (to dihydropyrazines) typical of free phenacylamines. However, in physiological pH (mucous membranes), partial deprotonation can occur, releasing the reactive free base locally.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. Follow this tiered protection strategy.[2][3][4][5][6][7]
| Protection Zone | Recommended Equipment | Technical Specification |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Disposable).Outer: 5-8 mil Nitrile (Extended Cuff).Rationale: Fluorinated organics can permeate thin nitrile; double layers provide a breakthrough time buffer. |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 compliant. Safety glasses are not permitted for powder handling due to the risk of airborne particulates bypassing side shields. |
| Respiratory | Engineering Control (Primary) | Fume Hood: Sash at working height (18 inches). Face velocity > 100 fpm.N95/P100 (Secondary): Only required if weighing outside a hood (strongly discouraged). |
| Body | Lab Coat + Apron | Cotton/Poly lab coat (buttoned). Use a chemically resistant apron (Tyvek or PVC) if handling >5g quantities. |
Part 4: Operational Workflow & Handling Protocol
4.1 Workflow Logic
The following diagram illustrates the critical control points for handling 2,6-Difluorophenacylamine HCl to prevent cross-contamination and exposure.
Figure 1: Operational workflow emphasizing containment within the fume hood during the critical dust-generation phases.
4.2 Step-by-Step Protocol
Step 1: Preparation & Equilibration
-
Hygroscopicity Check: Amine hydrochloride salts are often hygroscopic. Remove the container from cold storage (2-8°C) and place it in a desiccator to warm to room temperature before opening. This prevents condensation from hydrolyzing the compound or causing clumping.
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Static charge can cause the light powder to "fly," increasing inhalation risk.
Step 2: Weighing (Critical Control Point)
-
Location: MUST be performed inside a fume hood.
-
Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination.
-
Spill Prevention: Place the balance on a secondary containment tray or a disposable absorbent pad.
Step 3: Solubilization
-
Immediate Dissolution: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., Methanol, DMSO, or DCM) within the hood.
-
Rationale: Handling the compound in solution significantly reduces the risk of airborne exposure compared to the solid form.
Step 4: Cleanup
-
Decontamination: Wipe down the balance and surrounding area with a wet paper towel (water/surfactant) followed by an ethanol wipe.
-
Disposal: Place the used weighing boat and wipes directly into a solid hazardous waste bag inside the hood.
Part 5: Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Inhalation | Move victim to fresh air immediately.[2][6] Keep warm and at rest. | Seek medical attention if coughing or respiratory irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 minutes .[3][6] Lift eyelids to ensure flushing. | Consult an ophthalmologist immediately. |
| Skin Contact | Brush off loose particles, then wash with soap and copious water.[5] | Monitor for redness/blistering. Treat as a chemical burn if irritation occurs. |
| Spill (Solid) | Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste container. | Report spill to EHS officer. |
Part 6: Waste Disposal
Disposal must comply with local environmental regulations (RCRA in the US, catalogue 16 05 06 in EU).
-
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be disposed of as Hazardous Solid Waste (Halogenated Organic) .
-
Liquid Waste: Reaction mixtures containing this compound should be segregated into Halogenated Organic Solvent Waste .
-
Labeling: clearly label waste containers with "Contains Fluorinated Organics" to alert waste handlers of potential incineration requirements.
References
-
PubChem. (2024). Compound Summary: 2,6-Difluorophenacylamine hydrochloride (Analogous Search). National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
